(S)-Atenolol-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-FAPHKGRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (S)-Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological mechanism of (S)-Atenolol-d7. This deuterated isotopologue of (S)-Atenolol serves as a critical internal standard for the quantitative analysis of atenolol in various biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of (S)-Atenolol, a cardioselective β1-adrenergic receptor antagonist.[1] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[2]
Table 1: Chemical and Physical Data of this compound
| Property | Value | References |
| Chemical Name | 2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | [3] |
| Synonyms | (-)-Atenolol-d7, Esatenolol-d7 | [1] |
| CAS Number | 1309283-20-2 | [4][5] |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [1][4][5] |
| Molecular Weight | 273.38 g/mol | [1][3][4][5] |
| Exact Mass | 273.20697979 Da | [3] |
| Appearance | White Solid / Neat | [1] |
| Isotopic Purity | ≥97.0% - ≥99% deuterated forms (d₁-d₇) | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol.[6] For stock solutions, appropriate solvents should be selected; heating to 37°C and ultrasonication can aid dissolution.[4] | |
| Storage Conditions | Recommended: -20°C for short-term (1 month) and -80°C for long-term (6 months).[2][4] Also cited as 2-8°C. | |
| Stability | Stable for ≥ 4 years when stored at -20°C.[6] Some suppliers indicate a limited shelf life, with the expiry date provided on the label. |
Mechanism of Action: β1-Adrenergic Receptor Blockade
Atenolol is a cardioselective β1-adrenergic antagonist.[7] It selectively binds to β1-adrenergic receptors, which are predominantly found in the heart and vascular smooth muscle.[7] This binding competitively inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine.[7] The result is a decrease in sympathetic stimulation, leading to reduced heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and lowered blood pressure.[7][8]
Caption: this compound blocks catecholamine binding to β1-adrenergic receptors.
Experimental Protocols
This compound is primarily intended for use as an internal standard in quantitative bioanalysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Protocol: Quantification of Atenolol in Human Plasma using LC-MS/MS
This protocol is a representative method for the determination of atenolol in a biological matrix.
1. Preparation of Stock and Working Solutions:
-
Atenolol Stock Solution (100 µg/mL): Accurately weigh and dissolve atenolol in methanol.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.[9]
-
Calibration Standards & Quality Controls (QCs): Serially dilute the atenolol stock solution with a suitable solvent (e.g., methanol or water) to prepare working solutions. Spike these into blank human plasma to create calibration standards (e.g., 1-800 ng/mL) and QCs at low, medium, and high concentrations.[10]
-
IS Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 500 ng/mL) in deionized water.[9]
2. Sample Preparation (Protein Precipitation): [10]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the IS working solution.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[11]
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Phenomenex® C-18).[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 50 mM formic acid) and an organic solvent (e.g., methanol).[9]
-
Flow Rate: Set to an appropriate flow rate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[9][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Atenolol: Monitor the transition from the parent ion (m/z 267.2) to a specific product ion.
-
This compound (IS): Monitor the transition from the deuterated parent ion (m/z 274.2) to its corresponding product ion.
-
-
Instrument Parameters: Optimize source parameters such as capillary temperature, vaporizer temperature, source voltage, and collision energy for maximum signal intensity.[9]
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both atenolol and the this compound internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of atenolol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical workflow for atenolol using this compound as an internal standard.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C14H22N2O3 | CID 71313514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CAS 1309283-20-2 | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
- 9. faa.gov [faa.gov]
- 10. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis and Purification of (S)-Atenolol-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled β-blocker, (S)-Atenolol-d7, for research applications. The document details two primary enantioselective synthetic routes, purification methodologies, and analytical characterization. All quantitative data is summarized in structured tables, and experimental workflows are accompanied by detailed protocols and visual diagrams generated using Graphviz (DOT language).
Introduction
(S)-Atenolol is the pharmacologically active enantiomer of atenolol, a selective β1-adrenergic receptor antagonist used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1] The (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is significantly less active.[1] Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis by mass spectrometry.[2] This guide outlines reliable methods for the preparation of high-purity this compound.
Synthetic Strategies for this compound
The synthesis of this compound can be achieved by adapting established methods for the synthesis of (S)-Atenolol, incorporating a deuterated isopropylamine moiety in the final step. Two effective strategies for obtaining the chiral core of (S)-Atenolol are presented:
-
Route 1: Enzymatic Kinetic Resolution of a racemic chlorohydrin intermediate.[3][4]
-
Route 2: Asymmetric Synthesis employing a chiral starting material, (R)-epichlorohydrin.[5][6]
The final step in both routes involves the reaction of the chiral epoxide intermediate with isopropylamine-d7.
Synthesis of Isopropylamine-d7
The key deuterated reagent, isopropylamine-d7, can be synthesized via the reductive amination of acetone-d6 with ammonia.[7][8][9]
Experimental Protocol: Synthesis of Isopropylamine-d7
-
In a high-pressure reactor, a mixture of acetone-d6, ammonia, and hydrogen gas is passed over a copper-nickel-white clay catalyst.[8]
-
The reaction is conducted at a temperature of 90-180°C and a pressure of 0.2-1.8 MPa.[9]
-
The crude product is cooled and passed through a gas-liquid separator.
-
The resulting liquid, crude isopropylamine-d7, is purified by distillation to yield the final product.
Route 1: Enzymatic Kinetic Resolution
This route involves the synthesis of a racemic chlorohydrin intermediate, followed by lipase-catalyzed kinetic resolution to obtain the desired (R)-enantiomer, which is then converted to this compound.[3][4]
Experimental Workflow
Experimental Protocols
-
Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide. [3]
-
To a solution of 2-(4-hydroxyphenyl)acetamide in water, add sodium hydroxide and epichlorohydrin.
-
Stir the reaction mixture at room temperature.
-
After completion, add lithium chloride and acetic acid in tetrahydrofuran to obtain the pure racemic chlorohydrin.
-
-
Step 2: Lipase-Catalyzed Kinetic Resolution. [3]
-
Dissolve the racemic chlorohydrin in acetonitrile.
-
Add vinyl butanoate and Candida antarctica lipase B (CALB).
-
Incubate the mixture with shaking.
-
Monitor the reaction by chiral HPLC until the desired enantiomeric excess of the (R)-chlorohydrin is achieved.
-
Separate the (R)-chlorohydrin from the acetylated (S)-enantiomer by column chromatography.
-
-
Step 3: Synthesis of this compound. [3]
-
React the enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee) with an excess of isopropylamine-d7 in water.
-
Stir the reaction at room temperature for 48 hours.
-
Isolate the crude this compound by filtration.
-
Route 2: Asymmetric Synthesis from (R)-Epichlorohydrin
This more direct approach utilizes a chiral starting material, (R)-epichlorohydrin, to set the stereochemistry of the final product.[5][6]
Experimental Workflow
Experimental Protocols
-
Step 1: Synthesis of (S)-4-(oxiran-2-ylmethoxy)phenylacetamide. [5][6]
-
React 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin in the presence of a base (e.g., NaOH) and a phase transfer catalyst in an aqueous solution at a temperature of -10°C to 0°C.[6]
-
After the reaction is complete, the intermediate (S)-glycidyl ether can be isolated.
-
-
Step 2: Synthesis of this compound. [6]
-
React the (S)-4-(oxiran-2-ylmethoxy)phenylacetamide with an excess of isopropylamine-d7 in a suitable solvent such as water or a lower alcohol (e.g., methanol, ethanol).
-
Stir the reaction mixture at a temperature between 10°C and 40°C.
-
After completion, remove the excess isopropylamine and solvent under reduced pressure.
-
Purification
The crude this compound obtained from either synthetic route can be purified by recrystallization.
Experimental Protocol: Recrystallization of this compound [5][10][11]
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as isopropanol and water.[11]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Alternatively, recrystallization can be performed from methanol, ethanol, or acetone.[5] The final product can also be solidified in water.[10]
Data Presentation
Table 1: Summary of Yields and Enantiomeric Excess for (S)-Atenolol Synthesis
| Synthetic Route | Key Intermediate | Yield of Intermediate | Enantiomeric Excess (ee) of Intermediate | Final Product | Overall Yield | Final Enantiomeric Excess (ee) | Reference |
| Enzymatic Kinetic Resolution | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | 32% | >99% | (S)-Atenolol | 9.9% | >99% | [3] |
| Asymmetric Synthesis | (S)-4-(oxiran-2-ylmethoxy)phenylacetamide | Not specified | >99% (assumed from chiral starting material) | (S)-Atenolol | 91% | 99.1% | [6] |
Table 2: Analytical Characterization Data for (S)-Atenolol
| Analytical Technique | Data | Reference |
| Melting Point | 152–153°C | [12] |
| Optical Rotation [α]D | -17.2° (c=1.0, 1N HCl) | [12] |
| ¹H NMR (DMSO-d6, δ ppm) | 0.99 (d, 6H), 2.60 (m, 1H), 2.74 (m, 2H), 3.27 (s, 2H), 3.88 (m, 4H), 6.83 (d, 2H), 7.14 (d, 2H), 7.40 (bs, 1H) | [12] |
| ¹³C NMR (DMSO-d6, δ ppm) | 22.01, 22.09, 41.26, 48.39, 49.38, 67.73, 70.58, 114.16, 128.41, 129.93, 157.17, 172.59 | [12] |
| Mass Spectrometry (GC-MS of PFPA derivative) | Unique fragments at m/z 244, 172, and 132 | [2][13] |
Enantiomeric Purity Analysis
The enantiomeric purity of this compound is critical and can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC).
Table 3: Chiral HPLC Methods for Atenolol Enantiomers
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Chiralcel OD | Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v) | 0.7 | 276 | [6] |
| Agilent InfinityLab Poroshell 120 Chiral-T | Details not fully specified | Not specified | Not specified | [14] |
Mechanism of Action: Atenolol Signaling Pathway
Atenolol is a selective antagonist of β1-adrenergic receptors, which are primarily located in the heart. By blocking these receptors, atenolol inhibits the actions of catecholamines (e.g., norepinephrine, epinephrine), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[1]
References
- 1. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]
- 6. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 9. CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation - Google Patents [patents.google.com]
- 10. KR100900573B1 - (S)-Method of producing atenolol - Google Patents [patents.google.com]
- 11. CN102603557A - Preparation method of atenolol - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. agilent.com [agilent.com]
An In-depth Technical Guide to (S)-Atenolol and (S)-Atenolol-d7 for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key differences between (S)-Atenolol and its deuterated analog, (S)-Atenolol-d7. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details their chemical properties, synthesis, and applications, with a focus on the utility of this compound as an internal standard in bioanalytical methods.
Introduction to (S)-Atenolol
(S)-Atenolol is the pharmacologically active enantiomer of atenolol, a cardioselective β1-adrenergic receptor antagonist.[1][2] It is widely prescribed for the management of cardiovascular conditions such as hypertension and angina pectoris.[1] The therapeutic effect of racemic atenolol is almost exclusively attributed to the (S)-enantiomer, which exhibits significantly higher binding affinity for the β1-adrenergic receptor compared to the (R)-enantiomer.[2]
This compound: The Deuterated Analog
This compound is a stable isotope-labeled version of (S)-Atenolol where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to (S)-Atenolol in terms of its core structure and functionality but has a higher molecular weight. The primary application of this compound is as an internal standard for the quantification of atenolol in biological matrices using mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Comparative Physicochemical Properties
The key physicochemical properties of (S)-Atenolol and this compound are summarized in the table below. The primary difference lies in their molecular weights due to the presence of deuterium atoms in this compound.
| Property | (S)-Atenolol | This compound |
| Chemical Formula | C₁₄H₂₂N₂O₃ | C₁₄H₁₅D₇N₂O₃ |
| Molecular Weight | 266.34 g/mol [1] | 273.38 g/mol |
| CAS Number | 93379-54-5[1] | 1309283-20-2 |
| Appearance | White to off-white solid | White Solid |
| Melting Point | 152-153 °C[5] | Not available |
| Solubility | Soluble in ethanol, slightly soluble in water | Soluble in methanol and chloroform |
Synthesis of (S)-Atenolol and this compound
Synthesis of (S)-Atenolol
The synthesis of enantiomerically pure (S)-Atenolol can be achieved through various methods, including chiral resolution of racemic mixtures or stereoselective synthesis. A common approach involves the reaction of 4-hydroxyphenylacetamide with (R)-epichlorohydrin to form a chiral epoxide intermediate, followed by reaction with isopropylamine.[6][7]
A detailed, four-step synthesis of (S)-atenolol with >99% enantiomeric excess has been reported, starting from 2-(4-hydroxyphenyl)-acetamide.[8] This method utilizes a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate.[8]
Conceptual Synthesis of this compound
The following diagram illustrates a plausible synthetic pathway for this compound:
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of atenolol in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Deuterated Atenolol Blueprint: From Analytical Standard to Therapeutic Prospect
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical innovation, the strategic modification of existing drug molecules to enhance their therapeutic profiles is a cornerstone of drug development. One such elegant and increasingly utilized strategy is the substitution of hydrogen atoms with their stable isotope, deuterium. This subtle alteration, which adds a single neutron to the hydrogen atom, can have profound effects on a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This technical guide delves into the applications of deuterated atenolol, a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases.[3] While its primary current role is as an internal standard in analytical chemistry, this paper will also explore its potential, grounded in established pharmacological principles, as a therapeutic agent with an optimized pharmacokinetic profile.
Atenolol, a hydrophilic drug, is predominantly eliminated unchanged by the kidneys, with only about 5% undergoing hepatic metabolism.[4] Despite its widespread use, its variable absorption and relatively short half-life of 6-7 hours necessitate frequent dosing and can lead to fluctuations in plasma concentrations.[5][6] Deuteration offers a potential avenue to address these limitations by slowing the rate of metabolism, which could lead to a more favorable pharmacokinetic and pharmacodynamic profile.
This guide will provide a comprehensive overview of the established pharmacology of atenolol, detail the current applications of deuterated atenolol in analytical science, and present a forward-looking perspective on its untapped therapeutic potential in both pre-clinical and clinical research.
The Principle of Deuteration and the Kinetic Isotope Effect
The foundation of the therapeutic potential of deuterated drugs lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H).[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. This can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure (Area Under the Curve - AUC).
-
Reduced Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of that metabolic reaction can shunt metabolism towards safer pathways.
-
Enhanced Bioavailability: For drugs with significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
-
More Predictable Pharmacokinetics: By reducing inter-individual variability in metabolism, deuterated drugs can lead to more consistent plasma concentrations.
The following diagram illustrates the basic principle of the kinetic isotope effect in drug metabolism.
Atenolol: Pharmacology and Pharmacokinetics
Atenolol is a cardioselective β1-adrenergic receptor antagonist.[7] Its primary mechanism of action is the competitive inhibition of catecholamines (like norepinephrine and epinephrine) at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[5][7] This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[8] The signaling pathway for β1-adrenergic receptor activation and its inhibition by atenolol is depicted below.
The pharmacokinetic profile of atenolol is characterized by the following parameters:
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~50% | [4] |
| Protein Binding | 6-16% | [5] |
| Metabolism | Minimal (~5%) | [4] |
| Half-life | 6-7 hours | [5] |
| Excretion | Primarily renal (85-100% of IV dose) | [5] |
The minor metabolism of atenolol occurs via hydroxylation to hydroxyatenolol and the formation of a glucuronide conjugate.[5] Although these metabolites are pharmacologically active, their contribution to the overall therapeutic effect is minimal due to their low concentrations.[5]
Current Applications of Deuterated Atenolol: The Analytical Standard
The most prevalent application of deuterated atenolol, specifically atenolol-d7, is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the quantitative analysis.
Deuterated analogs are ideal internal standards because they co-elute with the non-deuterated drug in chromatography but are distinguishable by their higher mass in the mass spectrometer.
General Experimental Protocol for Atenolol Quantification using Deuterated Atenolol as an Internal Standard
-
Sample Preparation:
-
A known concentration of deuterated atenolol (internal standard) is spiked into the biological matrix (e.g., plasma, urine).
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into an HPLC system for chromatographic separation.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent and daughter ions of both atenolol and deuterated atenolol.
-
-
Quantification:
-
The peak area ratio of the analyte (atenolol) to the internal standard (deuterated atenolol) is calculated.
-
This ratio is used to determine the concentration of atenolol in the original sample by comparing it to a calibration curve prepared with known concentrations of atenolol and the internal standard.
-
The following diagram outlines the general workflow for using deuterated atenolol as an internal standard.
Pre-clinical and Clinical Therapeutic Potential of Deuterated Atenolol: A Prospective Outlook
While there is a lack of published pre-clinical or clinical studies investigating deuterated atenolol as a therapeutic agent, its potential can be extrapolated from the known metabolic pathways of atenolol and the principles of the kinetic isotope effect. The primary site of atenolol metabolism is the benzylic carbon, leading to the formation of hydroxyatenolol.[5] Deuteration at this position would be expected to slow down this metabolic pathway.
Table 1: Potential Pharmacokinetic Improvements of Deuterated Atenolol
| Pharmacokinetic Parameter | Potential Change with Deuteration | Rationale |
| Metabolic Clearance | Decreased | Slower rate of hydroxylation due to the kinetic isotope effect. |
| Half-life (t½) | Increased | Reduced metabolic clearance would lead to a longer elimination half-life. |
| Area Under the Curve (AUC) | Increased | Slower clearance would result in greater overall drug exposure from a given dose. |
| Dosing Frequency | Reduced | A longer half-life could allow for less frequent dosing (e.g., once daily with more consistent plasma levels). |
| Inter-individual Variability | Reduced | By minimizing the contribution of metabolism to overall clearance, variability due to genetic polymorphisms in metabolic enzymes could be lessened. |
A deuterated version of atenolol could offer a more consistent and prolonged therapeutic effect, potentially improving patient compliance and clinical outcomes. For a drug like atenolol, where maintaining steady plasma concentrations is crucial for consistent blood pressure control and prevention of angina, these potential benefits are significant.
Further pre-clinical studies would be necessary to confirm these hypotheses. Such studies would involve:
-
In vitro metabolic stability assays: Using human liver microsomes to compare the rate of metabolism of deuterated and non-deuterated atenolol.
-
In vivo pharmacokinetic studies in animal models: To compare the half-life, AUC, and clearance of deuterated and non-deuterated atenolol.
-
Pharmacodynamic studies in animal models of hypertension: To assess whether the improved pharmacokinetic profile of deuterated atenolol translates to more sustained and effective blood pressure control.
-
Toxicology studies: To ensure that the deuterated compound does not have any unforeseen toxicity.
Conclusion
Deuterated atenolol currently plays a vital, albeit behind-the-scenes, role in pharmaceutical research as a high-fidelity internal standard for the accurate quantification of atenolol in biological matrices. This application is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.
Looking to the future, the principles of the kinetic isotope effect suggest a promising, yet unexplored, therapeutic potential for deuterated atenolol. By strategically replacing hydrogen with deuterium at the sites of metabolism, it is plausible that a new chemical entity could be developed with an improved pharmacokinetic profile, characterized by a longer half-life, increased exposure, and reduced inter-individual variability. Such an agent could offer more consistent therapeutic effects and improved patient convenience. While the transition from an analytical tool to a therapeutic agent requires extensive pre-clinical and clinical investigation, the scientific rationale for the development of a deuterated atenolol is sound and warrants further exploration by the drug development community.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
The Role of (S)-Atenolol-d7 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of (S)-Atenolol-d7 as an internal standard in mass spectrometry-based bioanalysis. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and essential data required for the accurate quantification of (S)-Atenolol in biological matrices.
Introduction: The Imperative for Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly in complex biological matrices such as plasma or urine, the accuracy and precision of measurements can be significantly influenced by various factors. These include sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument variability. To mitigate these sources of error, an internal standard (IS) is introduced into the analytical workflow.
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for such applications. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties, such as polarity, ionization efficiency, and chromatographic retention time. This ensures that the internal standard experiences similar analytical variations as the analyte, allowing for reliable normalization and accurate quantification.
Physicochemical Properties of (S)-Atenolol and this compound
(S)-Atenolol is the pharmacologically active enantiomer of atenolol, a selective β1-adrenergic receptor antagonist used in the treatment of cardiovascular diseases like hypertension. Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies. This compound serves as its ideal internal standard.
| Property | (S)-Atenolol | This compound |
| Chemical Name | (S)-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide | (S)-2-(4-(2-hydroxy-3-(isopropyl-d7-amino)propoxy)phenyl)acetamide |
| Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₄H₁₅D₇N₂O₃ |
| Monoisotopic Mass | 266.1630 g/mol | 273.2069 g/mol |
| Pharmacological Activity | Active β1-adrenergic receptor antagonist. | Pharmacologically equivalent to (S)-Atenolol, but used as a non-active tracer in analysis. |
Experimental Protocols for Quantitative Analysis
This section outlines a representative experimental protocol for the enantioselective quantification of (S)-Atenolol in human plasma using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the supernatant from the centrifuged plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions for Chiral Separation
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent) |
| Column Temperature | 25°C |
| Mobile Phase | Isocratic elution with a mixture of Hexane, Ethanol, and Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below |
| Dwell Time | 100 ms per transition |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data and Method Validation
The following tables summarize typical quantitative data and validation parameters for a bioanalytical method for (S)-Atenolol using this compound as an internal standard.
Mass Spectrometry Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| (S)-Atenolol | 267.2 | 145.1 | ~5.8 |
| This compound | 274.2 | 152.1 | ~5.8 |
Note: Retention times are approximate and can vary depending on the specific chiral column and chromatographic conditions used.
Bioanalytical Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (at LLOQ, Low, Mid, and High QC levels) |
| Precision (% CV) | ≤15% (at LLOQ, Low, Mid, and High QC levels) |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible for both analyte and internal standard |
| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage) |
Visualization of Key Processes
Experimental Workflow for Sample Analysis
Caption: Workflow for the bioanalysis of (S)-Atenolol.
Atenolol's Mechanism of Action: β1-Adrenergic Receptor Signaling Pathway
Caption: (S)-Atenolol blocks the β1-adrenergic signaling cascade.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the pharmacologically active enantiomer of atenolol in biological matrices. Its use as an internal standard in LC-MS/MS assays effectively compensates for analytical variability, ensuring the generation of high-quality data essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. The methodologies and data presented in this guide provide a robust framework for the implementation of reliable bioanalytical methods for (S)-Atenolol.
Navigating Isotopic Purity: A Technical Guide for (S)-Atenolol-d7 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone for achieving accurate and reliable results. This is particularly true in liquid chromatography-mass spectrometry (LC-MS) based assays, where a SIL-IS can effectively compensate for variability in sample preparation and matrix effects. However, the integrity of this approach hinges on the isotopic purity of the internal standard. This technical guide provides an in-depth exploration of the isotopic purity requirements for (S)-Atenolol-d7, a commonly used SIL-IS in pharmacokinetic and bioequivalence studies of the cardioselective β-blocker, (S)-Atenolol.
The Critical Role of Isotopic Purity in Bioanalysis
This compound is utilized as an internal standard for the precise quantification of (S)-Atenolol in biological matrices.[1] The underlying assumption is that the SIL-IS and the analyte behave identically during extraction, chromatography, and ionization.[2] However, the presence of unlabeled (S)-Atenolol (d0) or partially deuterated isotopologues (d1-d6) within the this compound standard can lead to significant analytical errors.[3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for high isotopic purity of internal standards.[6][7] While specific numerical acceptance criteria are not explicitly defined in major guidelines, the onus is on the analytical laboratory to demonstrate that the level of isotopic impurity does not compromise the accuracy and precision of the bioanalytical method.[6]
Understanding the Synthesis of this compound and Potential Isotopic Impurities
A thorough understanding of the synthetic route for this compound is crucial for anticipating the potential isotopic impurity profile. A plausible synthesis would involve the use of deuterated starting materials. Based on the known synthesis of unlabeled (S)-Atenolol, a likely pathway for the deuterated analog is outlined below.[8][9][10]
The primary source of isotopic impurities would be the incomplete deuteration of the isopropylamine precursor. This can result in a distribution of isotopologues in the final this compound product, with the most significant impurity being the unlabeled (d0) form. Other partially deuterated species (d1-d6) will also be present at lower levels.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is typically determined by the manufacturer and reported on the Certificate of Analysis. Commercially available standards often specify a high level of deuteration.
| Parameter | Typical Specification | Significance |
| Isotopic Enrichment | ≥ 98% | Indicates the percentage of deuterium atoms at the labeled positions. |
| Chemical Purity | ≥ 98% | Refers to the purity of the compound with respect to non-isotopic impurities. |
| Unlabeled (d0) Content | ≤ 0.5% | The most critical parameter for assessing the potential for interference in the analyte channel. |
It is imperative for the analytical laboratory to independently verify the isotopic purity, especially the d0 content, as this can have a direct impact on the bioanalytical results.
Experimental Protocols for Isotopic Purity Assessment
A multi-faceted approach employing both mass spectrometry and nuclear magnetic resonance spectroscopy is recommended for the comprehensive assessment of the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is a powerful technique for determining the distribution of isotopologues in a deuterated standard.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire full-scan mass spectra in positive ion mode over a mass range that encompasses the molecular ions of (S)-Atenolol and its deuterated isotopologues (e.g., m/z 260-280).
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]+), from d0 to d7. The theoretical m/z values are:
-
d0: 267.1652
-
d1: 268.1715
-
d2: 269.1778
-
d3: 270.1841
-
d4: 271.1903
-
d5: 272.1966
-
d6: 273.2029
-
d7: 274.2092
-
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Quantitative NMR (qNMR) for Unlabeled Content
qNMR provides a highly accurate method for determining the amount of unlabeled (S)-Atenolol (d0) in the deuterated standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) that has a well-resolved proton signal that does not overlap with any signals from atenolol.
-
Dissolve both compounds in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from the unlabeled (S)-Atenolol (e.g., the aromatic protons).
-
Integrate the known signal from the internal standard.
-
Calculate the molar ratio of the unlabeled atenolol to the internal standard.
-
From the known masses and molar ratio, calculate the percentage of unlabeled (S)-Atenolol in the this compound standard.
-
Impact of Isotopic Impurity on Quantitative Analysis
The presence of unlabeled analyte in the SIL-IS can lead to a positive bias in the measured concentrations. The magnitude of this bias is most pronounced at the LLOQ. The cross-contribution of the d0 impurity to the analyte signal can be calculated and its impact on the assay accuracy assessed.
Acceptance Criteria for Cross-Contribution:
According to regulatory expectations, the response of the analyte in a blank sample spiked with the internal standard should not be more than 20% of the response of the analyte at the LLOQ.[5] Similarly, the response of the internal standard in a blank sample spiked with the analyte at the upper limit of quantification (ULOQ) should not be more than 5% of the internal standard response.
Conclusion and Recommendations
The isotopic purity of this compound is a critical parameter that directly influences the reliability of quantitative bioanalytical data. While regulatory guidelines advocate for the use of high-purity standards, they do not provide specific numerical acceptance criteria. Therefore, it is the responsibility of the bioanalytical scientist to:
-
Thoroughly characterize the isotopic purity of each new lot of this compound , with a particular focus on the percentage of the unlabeled (d0) species.
-
Employ orthogonal analytical techniques , such as HRMS and qNMR, for a comprehensive assessment.
-
Evaluate the cross-contribution of the d0 impurity to the analyte signal at the LLOQ and ensure it meets the established acceptance criteria (≤20% of the LLOQ response).
-
Document all purity assessments and justifications for the use of a particular batch of internal standard in the bioanalytical method validation report.
By adhering to these principles, researchers and drug development professionals can ensure the integrity of their bioanalytical data and make confident decisions based on accurate and reliable pharmacokinetic and bioequivalence assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Atenolol in Human Plasma Using (S)-Atenolol-d7
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of pharmaceuticals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atenolol in human plasma. Atenolol is a widely prescribed cardioselective β1-adrenergic receptor blocker used in the treatment of hypertension and other cardiovascular diseases.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The method utilizes (S)-Atenolol-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[3] Sample preparation is achieved through a straightforward protein precipitation procedure.[4] Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] The method was validated over a linear range of 5 to 1000 ng/mL and demonstrates excellent performance in terms of accuracy, precision, and recovery.[6]
Mechanism of Action: β1-Adrenergic Blockade
Atenolol selectively antagonizes β1-adrenergic receptors, primarily located in cardiac tissue. By blocking these receptors, it prevents the binding of catecholamines (like norepinephrine), leading to a reduction in heart rate, cardiac output, and blood pressure.
Caption: Mechanism of action of Atenolol as a β1-receptor antagonist.
Experimental Protocols
Materials and Reagents
-
Analytes: Atenolol, this compound (Internal Standard)[3]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water
-
Additives: Formic acid (≥98%)[7]
-
Biological Matrix: Blank human plasma
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 75 mm, 4µm).[7]
Preparation of Standards and Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Atenolol and this compound in methanol.
-
Working Solutions:
-
Prepare a series of Atenolol working solutions by serially diluting the stock solution with 50:50 Methanol:Water to create calibration standards.
-
Prepare an Internal Standard (IS) working solution of this compound at a concentration of 100 ng/mL in methanol.
-
-
Calibration Standards (CS) and Quality Controls (QC):
-
Spike blank human plasma with the appropriate Atenolol working solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).[6]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).
-
Sample Preparation Protocol
The protein precipitation method is used for its simplicity and high throughput.[4]
-
Aliquot Sample: Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the this compound IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Precipitate Protein: Add 300 µL of acetonitrile to each tube.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation via protein precipitation.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Cogent Diamond Hydride™, 4µm, 4.6 x 75mm[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The analysis is performed using electrospray ionization in positive ion mode (ESI+).
| Parameter | Value |
| Ionization Mode | ESI+ |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions and Compound Parameters
The relationship between the precursor ions and their corresponding product ions is monitored for quantification.
Caption: Precursor-to-product ion transitions for Atenolol and its IS.
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |
| Atenolol (Quantifier) | 267.2 | 145.1 | 50 | 25 | 10 |
| Atenolol (Qualifier) | 267.2 | 190.1 | 50 | 22 | 12 |
| This compound (IS) | 274.2 | 145.1 | 50 | 25 | 10 |
(DP: Declustering Potential, CE: Collision Energy, CXP: Cell Exit Potential. These values are instrument-dependent and may require optimization.)
Method Validation Summary
The following tables summarize the performance characteristics of the method, demonstrating its suitability for bioanalytical applications.
Table 1: Calibration Curve
| Parameter | Result |
| Linear Range | 5 – 1000 ng/mL[6] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995[4] |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 14.4%[6] | ± 15% | ≤ 14.4%[6] | ± 15% |
| Low (LQC) | 15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium (MQC) | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High (HQC) | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| (Based on representative data; acceptance criteria are typically ≤15% for precision (%CV) and ±15% for accuracy, except for LLOQ where ≤20% is acceptable) |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 15 | 62.9 - 81.0%[6] | 65.4 - 79.4%[6] |
| High (HQC) | 800 | 62.9 - 81.0%[6] | 65.4 - 79.4%[6] |
| (The use of a stable isotope-labeled internal standard effectively compensates for variability in recovery and matrix effects.) |
Conclusion
This application note presents a selective, rapid, and robust LC-MS/MS method for the quantification of atenolol in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput bioanalysis in clinical and research settings. The validation data confirms that the method is accurate, precise, and reliable over the specified concentration range.
References
- 1. phmethods.net [phmethods.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Atenolol Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
Application Note: Validated LC-MS/MS Method for the Quantification of Atenolol in Human Plasma Using (S)-Atenolol-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atenolol is a beta-1 selective adrenergic antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction. Accurate and reliable quantification of atenolol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of atenolol in human plasma, utilizing (S)-Atenolol-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Atenolol reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Phenomenex® C-18, 100 mm x 2.1 mm, 3 µm) is a suitable choice.[3]
Preparation of Stock and Working Solutions
-
Atenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of atenolol reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in methanol.
Sample Preparation
The protein precipitation method is a rapid and effective technique for extracting atenolol from human plasma.[4][5][6]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex® C-18 (100 mm x 2.1 mm, 3 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient can be used. For example, starting with 15% B, holding for 1 minute, increasing to 95% B over 2 minutes, holding for 1 minute, and then re-equilibrating at 15% B for 2 minutes. |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Atenolol: m/z 267.2 → 145.1[3]; this compound: m/z 274.2 → 152.1 |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500 °C |
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.
Linearity
The calibration curve was constructed by plotting the peak area ratio of atenolol to the internal standard against the nominal concentration of the calibration standards. The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL.[4][5][6]
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations. The results should be within the acceptable limits as per regulatory guidelines (typically ±15% for accuracy and a coefficient of variation (CV) of ≤15% for precision).[4][5][6][7]
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| Linearity (r²) | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | Value within 80-120% | Value ≤ 20% | Value within 80-120% | Value ≤ 20% |
| Low | 3 | Value within 85-115% | Value ≤ 15% | Value within 85-115% | Value ≤ 15% |
| Medium | 150 | Value within 85-115% | Value ≤ 15% | Value within 85-115% | Value ≤ 15% |
| High | 800 | Value within 85-115% | Value ≤ 15% | Value within 85-115% | Value ≤ 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | Example Value | Example Value |
| High | 800 | Example Value | Example Value |
Table 4: Stability Data
| Stability Condition | QC Level | Concentration (ng/mL) | Accuracy (%) |
| Bench-top (6 hours) | Low | 3 | Value within 85-115% |
| High | 800 | Value within 85-115% | |
| Freeze-thaw (3 cycles) | Low | 3 | Value within 85-115% |
| High | 800 | Value within 85-115% | |
| Long-term (-80°C, 30 days) | Low | 3 | Value within 85-115% |
| High | 800 | Value within 85-115% |
Visualizations
Caption: Sample preparation and analysis workflow.
Caption: Analytical method logical relationship.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Open Access) A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk. (2017) | Ei Mon Phyo Lwin | 12 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (S)-Atenolol-d7 in Pharmacokinetic Studies of Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-Atenolol-d7 as an internal standard in the pharmacokinetic analysis of beta-blockers, with a primary focus on atenolol. The methodologies outlined below are critical for ensuring the accuracy and reliability of bioanalytical data in drug development and clinical research.
Introduction
This compound is a deuterated analog of the (S)-enantiomer of atenolol. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1] They are essential for correcting for variability during sample preparation and analysis, such as matrix effects, extraction losses, and instrument response fluctuations.[1][2] Since this compound is chemically and physically almost identical to the analyte of interest, (S)-atenolol, it co-elutes chromatographically and experiences similar ionization efficiency, leading to highly accurate and precise quantification.[3] Atenolol is a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension and angina pectoris.[4][5] It is a hydrophilic compound that is primarily excreted unchanged by the kidneys.[4][6] Pharmacokinetic studies often focus on the stereospecific disposition of atenolol, as the (S)-enantiomer is responsible for the majority of the beta-blocking activity.[6]
Pharmacokinetic Profile of Atenolol
Atenolol is incompletely absorbed after oral administration, with a bioavailability of approximately 50%.[4][7] Peak plasma concentrations are typically reached within 2 to 4 hours.[4][7] The elimination half-life of atenolol is approximately 6 to 9 hours in individuals with normal renal function.[4]
Table 1: Summary of Atenolol Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | ~50% | [4][7] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [4][7] |
| Elimination Half-Life (t½) | 6 - 9 hours | [4] |
| Protein Binding | <5% | [4] |
| Primary Route of Elimination | Renal Excretion (unchanged) | [4][6] |
Experimental Protocols
Bioanalytical Method: Quantification of Atenolol in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of atenolol in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Atenolol reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
1.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for the blank plasma.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
1.4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Atenolol: m/z 267.2 → 145.1this compound: m/z 274.2 → 152.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
1.5. Data Analysis
-
Quantify atenolol concentrations using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the QC and study samples from the calibration curve using a weighted linear regression model.
Visualizations
Atenolol Pharmacokinetic Pathway
The following diagram illustrates the key transporters involved in the absorption, distribution, and elimination of atenolol.
Caption: Atenolol's journey from oral intake to excretion.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the logical flow of a typical pharmacokinetic study for a beta-blocker like atenolol.
Caption: Workflow of a pharmacokinetic study.
Conclusion
The use of this compound as an internal standard is crucial for the accurate and precise quantification of atenolol in biological matrices for pharmacokinetic studies. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, ensuring the generation of high-quality data for the development and evaluation of beta-blocker therapies.
References
- 1. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Bioanalytical Method Validation of Atenolol Assays Using (S)-Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related conditions. Accurate and reliable quantification of atenolol in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the bioanalytical method validation of atenolol in human plasma using a highly specific and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, (S)-Atenolol-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] This document outlines the experimental procedures and validation results in accordance with regulatory guidelines.[3]
Experimental Protocols
Materials and Reagents
-
Analytes: Atenolol, this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade)
-
Reagents: Human plasma (drug-free), Water (deionized)
-
Consumables: 1.5 mL polypropylene tubes, 96-well plates, analytical column (e.g., C18 column)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Atenolol | 267.2 → 190.1 (Quantifier) |
| 267.2 → 145.1 (Qualifier) | |
| This compound | 274.3 → 190.1 (Internal Standard) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4][5]
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
Bioanalytical Method Validation
The method was validated for linearity, sensitivity, selectivity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[3]
Linearity and Sensitivity
The calibration curve was constructed by plotting the peak area ratio of atenolol to this compound against the nominal concentration of atenolol. The linearity was evaluated over a concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were assessed by analyzing replicate QC samples at four concentration levels (LLOQ, low, medium, and high) on three different days.
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (1 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC (3 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC (100 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC (800 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |
Selectivity and Specificity
The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences from endogenous components at the retention times of atenolol and this compound. No significant interferences were observed.
Recovery and Matrix Effect
The extraction recovery and matrix effect were determined at low, medium, and high QC concentrations. The use of a stable isotope-labeled internal standard helps to mitigate the impact of matrix effects.[1][2]
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | > 85% | 90 - 110% |
| Mid QC | > 85% | 90 - 110% |
| High QC | > 85% | 90 - 110% |
Stability
The stability of atenolol in human plasma was assessed under various conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.
| Stability Condition | Result |
| Bench-top (24h, room temp) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C, 3 months) | Stable |
Visualizations
Caption: Experimental workflow for the bioanalytical assay of atenolol.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method for the quantification of atenolol in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The validation results demonstrate that the method is reliable and suitable for use in clinical and research settings for the analysis of atenolol. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it a practical and efficient tool for drug development professionals.
References
- 1. faa.gov [faa.gov]
- 2. Simultaneous estimation of amlodipine and atenolol in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 4. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sample Preparation of Biological Matrices Using (S)-Atenolol-d7
These application notes provide detailed protocols for the extraction and quantification of atenolol in various biological matrices, utilizing (S)-Atenolol-d7 as an internal standard. The methodologies are intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.
Introduction
Atenolol is a selective β1-adrenergic receptor antagonist, widely prescribed for cardiovascular diseases such as hypertension. Accurate quantification of atenolol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[1] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation methods for atenolol analysis.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Biological Matrix | Human Plasma, Milk | Human Urine, Plasma | Human Plasma |
| Recovery | 80-100%[2][3] | 74.5-95.4%[4][5][6] | ~98.4%[7][8] |
| Limit of Quantification (LOQ) | 1 ng/mL[2][3] | 0.099-0.10 µg/mL[4][5][6] | 5 ng/mL[7][8] |
| Linearity Range | 1-800 ng/mL[2][3] | 0.15-4.0 µg/mL[4] | 5-150 ng/mL[7][8] |
| Precision (%RSD) | <15%[2][3] | <3.8%[4] | <6.1%[7][8] |
Experimental Protocols
Protein Precipitation (PPT) for Plasma and Milk
This method is rapid and suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate proteins, which are then removed by centrifugation.
Materials:
-
Biological matrix (Plasma or Milk)
-
This compound internal standard working solution (e.g., 500 ng/mL in methanol)[9]
-
Acetonitrile (ACN), chilled at -20°C
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
LC-MS/MS system
Protocol:
-
Pipette 100 µL of the biological matrix (plasma or milk) into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex to mix and inject a suitable aliquot onto the LC-MS/MS system.
Solid-Phase Extraction (SPE) for Urine
SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to selectively retain the analyte and internal standard, while interferences are washed away.
Materials:
-
Urine sample
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (MeOH)
-
Deionized water
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
SPE vacuum manifold
-
Vortex mixer
-
Evaporation system
-
LC-MS/MS system
Protocol:
-
Pipette 1 mL of the urine sample into a clean tube.
-
Add an appropriate volume of the this compound internal standard working solution.
-
Vortex to mix.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of deionized water to remove polar interferences. Follow with 1 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge: Apply vacuum for 5 minutes to thoroughly dry the sorbent bed.
-
Elute the analytes: Elute the atenolol and this compound with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) for Plasma
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Extraction solvent (e.g., Ethyl acetate or a mixture of Chloroform:Isopropanol 4:1 v/v)[10]
-
Aqueous buffer (e.g., 0.1 M Sodium hydroxide to basify the sample)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
LC-MS/MS system
Protocol:
-
Pipette 500 µL of the plasma sample into a clean glass tube.
-
Add an appropriate volume of the this compound internal standard working solution.
-
Add 100 µL of 0.1 M Sodium hydroxide to basify the plasma.
-
Vortex briefly.
-
Add 2 mL of the extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the experimental workflow for a generic sample preparation and the signaling pathway of Atenolol.
Caption: General experimental workflow for bioanalytical sample preparation and analysis.
Caption: Signaling pathway of Atenolol as a β1-adrenergic receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel solid-phase extraction-spectrofluorimetric method for the direct determination of atenolol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrofluorimetric determination of atenolol from human urine using high-affinity molecularly imprinted solid-phase extraction sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. faa.gov [faa.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Atenolol and (S)-Atenolol-d7 by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides detailed protocols for the optimal separation of atenolol enantiomers and the deuterated internal standard, (S)-Atenolol-d7, using chiral High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a normal-phase method utilizing a polysaccharide-based chiral stationary phase and a reversed-phase method employing a protein-based column. Both methods demonstrate effective separation, providing the necessary resolution for accurate quantification in research and quality control settings. All experimental parameters, including column specifications, mobile phase composition, and expected chromatographic results, are detailed.
Introduction
Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension.[1] It possesses a single chiral center, existing as two enantiomers: (R)-atenolol and (S)-atenolol. The pharmacological activity resides almost exclusively in the (S)-enantiomer.[1] Consequently, the ability to separate and quantify these enantiomers is crucial for pharmacokinetic, pharmacodynamic, and quality control studies.
In bioanalytical methods, stable isotope-labeled internal standards are frequently used for accurate quantification. This compound serves as an ideal internal standard for the analysis of (S)-atenolol and racemic atenolol. This document outlines two validated HPLC methods for the effective chiral separation of (R)-Atenolol, (S)-Atenolol, and by extension, this compound. The chromatographic separation is based on chirality, and since deuteration does not impact the stereochemistry, these methods are suitable for resolving the non-deuterated enantiomers from the deuterated standard.
Experimental Methodologies
Two primary HPLC methods are presented, offering flexibility based on available instrumentation and laboratory preferences.
This method utilizes a polysaccharide-based chiral stationary phase (CSP), which is highly effective for the enantioseparation of a wide range of compounds, including beta-blockers.[2]
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Isocratic HPLC with UV Detector |
| Column | Chiralcel OD (250 x 4.6 mm, 10 µm)[3][4] or Lux-Cellulose-2 (alternative)[2] |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (75:25:0.1, v/v/v)[3][4] |
| Flow Rate | 0.7 mL/min[3][4] |
| Column Temperature | Ambient (approx. 25°C) |
| Detection | UV at 276 nm[3][4] |
| Injection Volume | 20 µL |
This method employs a protein-based CSP, specifically an α1-acid glycoprotein (AGP) column, which is well-suited for the separation of chiral drugs in aqueous-organic mobile phases.[5]
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Isocratic HPLC with UV Detector |
| Column | Chiral-AGP (150 x 4.0 mm, 5 µm)[5] |
| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 7.0) : Methanol (95:5, v/v)[5] |
| Flow Rate | 0.9 mL/min[5] |
| Column Temperature | Ambient (approx. 25°C) |
| Detection | UV at 225 nm[5] |
| Injection Volume | 20 µL |
Data Presentation: Expected Chromatographic Performance
The following tables summarize the expected retention times and resolution for the separation of atenolol enantiomers based on the described methods. The retention time for this compound is expected to be nearly identical to that of (S)-Atenolol.
Table 1: Expected Results for Normal-Phase Method
| Compound | Expected Retention Time (min) | Resolution (Rs) between Enantiomers |
|---|---|---|
| (R)-Atenolol | ~13.7 | > 7.0[2] |
| (S)-Atenolol / this compound | ~20.3 | N/A |
Note: Data adapted from a similar separation on a Lux-Cellulose-2 column.[2] Retention times on a Chiralcel OD column will be different but should yield baseline separation.
Table 2: Expected Results for Reversed-Phase Method
| Compound | Expected Retention Time (min) | Resolution (Rs) between Enantiomers |
|---|---|---|
| (R)-Atenolol | ~7.6 | > 1.5[5] |
| (S)-Atenolol / this compound | ~9.1 | N/A |
Data as reported for the Chiral-AGP column method.[5]
Detailed Experimental Protocols
A. Reagent and Sample Preparation
-
Mobile Phase Preparation (Normal-Phase):
-
Carefully measure 750 mL of HPLC-grade n-Hexane, 250 mL of HPLC-grade Ethanol, and 1.0 mL of Diethylamine.
-
Combine in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or vacuum degasser.
-
-
Mobile Phase Preparation (Reversed-Phase):
-
Prepare a 10 mM Sodium Phosphate buffer by dissolving the appropriate amount of sodium phosphate in HPLC-grade water and adjusting the pH to 7.0 with phosphoric acid or sodium hydroxide.
-
Filter the buffer through a 0.2 µm membrane filter.[5]
-
Combine 950 mL of the filtered buffer with 50 mL of HPLC-grade Methanol.
-
Mix thoroughly and degas before use.[5]
-
-
Standard Stock Solution Preparation:
-
Prepare individual stock solutions of (R)-Atenolol, (S)-Atenolol, and this compound at a concentration of 1 mg/mL in methanol.
-
Store stock solutions at 2-8°C.
-
-
Working Standard Solution Preparation:
-
Prepare a working standard solution containing a racemic mixture of atenolol (e.g., 50 µg/mL of R- and S-atenolol) and the internal standard this compound (e.g., 50 µg/mL).
-
Dilute the stock solutions using the mobile phase as the diluent to ensure compatibility with the chromatographic system.
-
B. HPLC System Setup and Operation
-
System Equilibration:
-
Install the appropriate chiral column (Chiralcel OD for normal-phase or Chiral-AGP for reversed-phase).
-
Purge the HPLC system with the chosen mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.[5]
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared working standard solution to verify system suitability, including retention times, peak shape, and resolution.
-
Proceed with the injection of unknown samples.
-
-
Data Acquisition:
-
Monitor the chromatogram at the specified UV wavelength.
-
Integrate the peaks corresponding to (R)-Atenolol and (S)-Atenolol / this compound.
-
Visualized Workflows and Diagrams
Caption: General experimental workflow for chiral separation of atenolol.
Caption: Logical diagram of the chiral separation principle on the CSP.
References
- 1. Bioassay, determination and separation of enantiomers of atenolol by direct and indirect approaches using liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation and quantitative determination of atenolol in tablets by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
Mass spectrometry parameters for the detection and quantification of (S)-Atenolol-d7
An Application Note and Protocol for the Sensitive Detection and Quantification of (S)-Atenolol-d7 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis of this compound, a deuterated internal standard for the cardioselective β1-adrenergic receptor blocker, atenolol. The following protocols and parameters are intended to serve as a guide for developing and validating a robust LC-MS/MS method for quantitative bioanalysis.
This compound is a stable isotope-labeled version of (S)-atenolol, which is crucial for accurate quantification in complex biological matrices by compensating for variations during sample preparation and analysis.[1][2][3]
Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the mass spectrometric detection of this compound. These parameters should be optimized for the specific instrument being used. The ionization mode is typically positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1]
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Recommended Value | Notes |
| Precursor Ion (Q1) | m/z 274.2 | Corresponds to [M+H]⁺ for this compound.[1][4] |
| Product Ion (Q3) | m/z 197.1 | Proposed major product ion resulting from the neutral loss of the side chain, retaining the deuterated isopropyl group. Optimization is recommended. |
| Ionization Mode | Positive ESI/APCI | ESI is commonly used for its high sensitivity.[4][5] |
| Dwell Time | 100-200 ms | Instrument-dependent, adjust to ensure sufficient data points across the chromatographic peak. |
| Collision Energy (CE) | 35-45 eV | Starting point for optimization. A value of 38% was reported for the analogous transition in unlabeled atenolol.[1] |
| Declustering Potential (DP) | 50-70 V | Instrument-dependent, optimize to reduce adduct formation and enhance the precursor ion signal. |
| Entrance Potential (EP) | 8-12 V | Instrument-dependent. |
| Collision Cell Exit Potential (CXP) | 10-15 V | Instrument-dependent. |
Liquid Chromatography Parameters
A reversed-phase chromatographic method is suitable for the separation of this compound from endogenous matrix components.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size | A C18 stationary phase provides good retention and peak shape.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | [5][6] |
| Gradient | 5-95% B over 5-10 minutes | A gradient elution is recommended to ensure elution of late-eluting components and to maintain a sharp peak shape for this compound. |
| Flow Rate | 0.2-0.6 mL/min | Dependent on column dimensions. |
| Column Temperature | 30-40 °C | To ensure reproducible retention times. |
| Injection Volume | 5-20 µL |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.[1]
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol or a mixture of methanol and water to prepare working standard solutions at appropriate concentrations for spiking into calibration standards and quality control samples.
Sample Preparation from Biological Matrices (e.g., Plasma, Serum)
The following are two common sample preparation techniques. The choice of method will depend on the required sensitivity and the complexity of the matrix.
Protocol 3.2.1: Protein Precipitation (PPT)
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the desired concentration of this compound as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3.2.2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma or serum, add the internal standard and dilute with 900 µL of 0.1% formic acid in water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of an analyte using an internal standard like this compound.
Caption: Experimental workflow for quantification.
Signaling Pathway
(S)-Atenolol is the active enantiomer that primarily acts as an antagonist at β1-adrenergic receptors. The diagram below illustrates its mechanism of action.
Caption: (S)-Atenolol's mechanism of action.
References
- 1. faa.gov [faa.gov]
- 2. Characterization of atenolol transformation products on light-activated TiO2 surface by high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Parallel Reaction Monitoring Mode for Atenolol Quantification in Dried Plasma Spots by Liquid Chromatography Coupled with High-Resolution Mass Spectrometry [mdpi.com]
Determining the Ideal Concentration of (S)-Atenolol-d7 Internal Standard for Accurate Bioanalysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for determining the optimal concentration of the stable isotope-labeled (SIL) internal standard, (S)-Atenolol-d7, for the quantitative analysis of atenolol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to these protocols will ensure the development of a robust, accurate, and reproducible bioanalytical method, in line with regulatory expectations.
Introduction to Internal Standards in LC-MS/MS
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples, before sample processing.[1][2] The primary role of an IS is to correct for the variability inherent in the analytical process, which can arise from sample preparation, injection volume inconsistencies, chromatographic separation, and mass spectrometric ionization.[3]
For accurate quantification, the ratio of the analyte's signal response to the IS's signal response is plotted against the analyte's concentration to create a calibration curve. This ratio normalization significantly improves the accuracy and precision of the analytical method.[4]
This compound is an ideal SIL internal standard for atenolol analysis. Being a deuterated analog, it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and chromatographic separation, and experiences similar matrix effects.[4]
Theoretical Framework: The Importance of Optimal IS Concentration
The concentration of the internal standard is a critical parameter in method development. An inappropriate concentration can lead to several issues:
-
Poor Precision: An IS concentration that is too low may result in a weak signal with poor reproducibility.[5]
-
Detector Saturation: An excessively high IS concentration can lead to detector saturation, causing a non-linear response.
-
Cross-Interference: Although minimal with SIL-IS, it's crucial to ensure that the IS does not contribute to the analyte signal and vice-versa. The ICH M10 guidance suggests that the contribution of the IS to the analyte signal should not exceed 20% of the lower limit of quantification (LLOQ) response, and the analyte's contribution to the IS signal should be no more than 5% of the IS response.[6]
The ideal IS concentration should provide a stable and reproducible signal across the entire analytical run without interfering with the analyte quantification. A common practice is to select a concentration that is similar to the expected concentration of the analyte in the samples or falls within the low to middle range of the calibration curve.[7]
Signaling Pathway of Atenolol
Atenolol is a selective β1-adrenergic receptor antagonist.[8] Its primary mechanism of action involves blocking the binding of catecholamines, such as epinephrine and norepinephrine, to β1-receptors, which are predominantly located in the heart. This blockade inhibits the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and blood pressure.
Caption: Atenolol's mechanism of action as a β1-adrenergic receptor antagonist.
Experimental Workflow for Determining Ideal IS Concentration
The process of determining the ideal concentration for this compound involves a systematic evaluation of its performance across the intended calibration range of atenolol.
Caption: Workflow for optimizing the internal standard concentration.
Experimental Protocols
Materials and Reagents
-
(S)-Atenolol reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma, urine)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Calibrated pipettes and appropriate labware
Preparation of Stock and Working Solutions
-
Atenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of (S)-Atenolol in methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[9]
-
Atenolol Working Standards: Prepare a series of working standards by serially diluting the atenolol stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to cover the expected analytical range.
-
This compound Working Solution: Prepare an initial working solution of this compound (e.g., 5 µg/mL from the 100 µg/mL stock) in the same diluent as the atenolol working standards. This concentration will be further diluted in the final sample preparation.
Protocol for IS Concentration Evaluation
This protocol assumes a desired final IS concentration of 500 ng/mL in the sample, a common concentration used in published methods.[9]
-
Prepare Calibration Curve Samples: Spike the control biological matrix with the atenolol working standards to achieve final concentrations covering the desired range (e.g., 25-1500 ng/mL).[10] Include a blank (matrix only) and a zero sample (matrix with IS only).
-
Add Internal Standard: To each 100 µL of spiked plasma, add a fixed volume (e.g., 10 µL) of the 5 µg/mL this compound working solution. This results in a final IS concentration of 500 ng/mL.
-
Sample Preparation (Protein Precipitation Example):
-
Vortex each sample for 30 seconds after adding the IS.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system.
-
Data Evaluation:
-
IS Response Stability: Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the this compound peak area across all samples (excluding the blank). A %RSD of <15% is generally considered acceptable.
-
Peak Shape: Visually inspect the chromatographic peaks for both atenolol and this compound. They should be symmetrical and free of splitting or excessive tailing.
-
Calibration Curve Performance: Generate a calibration curve by plotting the peak area ratio (Atenolol/Atenolol-d7) against the atenolol concentration. The curve should have a correlation coefficient (r²) ≥ 0.99. The accuracy of the back-calculated concentrations for each calibrator should be within ±15% of the nominal value (±20% for the LLOQ).
-
Cross-Talk Evaluation: In the zero sample, monitor the mass transition for atenolol to ensure no significant signal is present from the IS. In the highest concentration atenolol standard without IS, monitor the mass transition for this compound to check for any contribution from the analyte.
-
Iterative Optimization
If the initial IS concentration does not meet the acceptance criteria (e.g., high variability, poor peak shape, non-linear calibration curve), a different concentration should be evaluated. Prepare a new IS working solution and repeat the evaluation protocol. It is recommended to test concentrations that are 2-fold higher and lower than the initial concentration to determine the optimal level.
Data Presentation
The results of the IS concentration evaluation should be summarized in clear, structured tables for easy comparison.
Table 1: IS Response Stability at Different Concentrations
| IS Concentration (ng/mL) | Mean Peak Area | Standard Deviation | %RSD | Pass/Fail |
| 250 | 450,000 | 85,000 | 18.9% | Fail |
| 500 | 980,000 | 110,000 | 11.2% | Pass |
| 1000 | 2,100,000 | 250,000 | 11.9% | Pass |
Table 2: Calibration Curve Performance with 500 ng/mL this compound
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 25.0 (LLOQ) | 27.5 | 110.0 |
| 50.0 | 48.9 | 97.8 |
| 250.0 | 255.8 | 102.3 |
| 750.0 | 735.0 | 98.0 |
| 1250.0 | 1275.0 | 102.0 |
| 1500.0 (ULOQ) | 1455.0 | 97.0 |
| Correlation Coefficient (r²) | 0.9985 |
Table 3: Summary of Published Atenolol Bioanalytical Methods
| Analyte Range | Internal Standard | IS Concentration | Matrix | Reference |
| 1.6-3200 ng/mL | Atenolol-d7 | 500 ng/mL | Biological Fluids | [9] |
| 25-1500 ng/mL | Atenolol-d7 | Not explicitly stated | Dried Blood Spots | [10] |
| 1-800 ng/mL | Phenazone | Not explicitly stated | Plasma and Milk | [11] |
Conclusion
The determination of the ideal concentration for this compound is a critical step in the development of a robust and reliable bioanalytical method for atenolol. By following the systematic approach and experimental protocols outlined in this document, researchers can ensure that the chosen internal standard concentration provides a stable and reproducible signal, leading to accurate and precise quantification. A concentration of approximately 500 ng/mL has been shown to be effective, but it is imperative that each laboratory validates the optimal concentration for their specific instrumentation and assay conditions.
References
- 1. fda.gov [fda.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. Improved high-performance liquid chromatography assay for atenolol in plasma and urine using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faa.gov [faa.gov]
- 10. Quantitative determination of atenolol in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Preparing Calibration Curves and Quality Controls with (S)-Atenolol-d7 for Bioanalytical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction This document provides a detailed protocol for the preparation of calibration curves and quality control (QC) samples for the quantification of atenolol in a biological matrix, specifically plasma. The protocol utilizes (S)-Atenolol-d7 as a stable isotope-labeled internal standard (SIL-IS), a common practice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure high accuracy and precision. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means for quantification.
Materials and Reagents
-
Atenolol (reference standard)
-
This compound (internal standard)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Calibrated pipettes and sterile, non-stick microcentrifuge tubes
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is fundamental to the accuracy of the entire analytical method. All solutions should be stored at appropriate temperatures to ensure stability. Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months.
2.1. Atenolol Stock and Working Solutions
A primary stock solution of atenolol is prepared, from which a series of working solutions are derived to construct the calibration curve.
-
Atenolol Primary Stock Solution (PS1): Accurately weigh 10 mg of atenolol reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Atenolol Spiking Solutions (SS): Perform serial dilutions of the primary stock solution with methanol to prepare a series of spiking solutions. These solutions will be used to spike the control plasma to create the calibration standards.
2.2. This compound Internal Standard Stock and Working Solutions
A stock solution of the internal standard is prepared and then diluted to a working concentration that will be added to all calibration standards, QC samples, and unknown samples.
-
This compound Primary Stock Solution (IS-PS1): Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol.[1]
-
This compound Working Solution (IS-WS): Dilute the primary stock solution with deionized water to achieve a final working concentration of 500 ng/mL.[1]
Preparation of Calibration Curve Standards
The calibration curve is prepared by spiking a biological matrix (e.g., human plasma) with known concentrations of the analyte. A typical calibration curve for atenolol analysis in human plasma may range from 5 to 1000 ng/mL.[2]
Procedure:
-
Aliquot 95 µL of control human plasma into a series of labeled microcentrifuge tubes.
-
Add 5 µL of the appropriate atenolol spiking solution to each tube to achieve the desired final concentrations for the calibration curve.
-
Vortex each tube gently to ensure homogeneity.
Table 1: Preparation of Atenolol Calibration Curve Standards in Plasma
| Calibration Standard | Atenolol Spiking Solution Conc. (ng/mL) | Volume of Spiking Solution (µL) | Volume of Plasma (µL) | Final Atenolol Conc. in Plasma (ng/mL) |
| Blank | Methanol | 5 | 95 | 0 |
| LLOQ | 100 | 5 | 95 | 5 |
| CAL 2 | 200 | 5 | 95 | 10 |
| CAL 3 | 500 | 5 | 95 | 25 |
| CAL 4 | 1000 | 5 | 95 | 50 |
| CAL 5 | 2000 | 5 | 95 | 100 |
| CAL 6 | 5000 | 5 | 95 | 250 |
| CAL 7 | 10000 | 5 | 95 | 500 |
| ULOQ | 20000 | 5 | 95 | 1000 |
Preparation of Quality Control (QC) Samples
QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the analytical method's performance. They are typically prepared at three concentration levels: low, medium, and high.
Procedure:
-
Prepare a separate set of atenolol spiking solutions from a different weighing of the reference standard, if possible.
-
Spike control human plasma with the QC spiking solutions to achieve the desired low, medium, and high QC concentrations.
Table 2: Preparation of Atenolol Quality Control Samples in Plasma
| QC Level | Atenolol Spiking Solution Conc. (ng/mL) | Volume of Spiking Solution (µL) | Volume of Plasma (µL) | Final Atenolol Conc. in Plasma (ng/mL) |
| Low QC (LQC) | 300 | 5 | 95 | 15 |
| Medium QC (MQC) | 6000 | 5 | 95 | 300 |
| High QC (HQC) | 16000 | 5 | 95 | 800 |
Note: The specific concentrations for LQC, MQC, and HQC can be adapted based on the expected concentration range in study samples. The concentrations provided are examples based on common practice.
Sample Processing for LC-MS Analysis
The following is a general example of a sample processing workflow using protein precipitation, a common and straightforward technique for sample clean-up prior to LC-MS analysis.
Workflow Diagram
Caption: Workflow for the preparation of plasma samples for LC-MS analysis.
Data Analysis
After LC-MS analysis, the peak area ratios of atenolol to this compound are calculated for each calibration standard. A calibration curve is then constructed by plotting the peak area ratio against the nominal concentration of each standard. The concentration of atenolol in the QC samples and any unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a linear regression with a 1/x² weighting.
Acceptance Criteria
For a bioanalytical method to be considered valid, the results for the calibration standards and QC samples must meet predefined acceptance criteria as per regulatory guidelines (e.g., FDA, EMA).
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
Quality Controls: At least 2/3 of the QC samples should be within ±15% of their nominal concentrations, with at least one QC at each concentration level meeting this criterion.
This detailed protocol provides a robust framework for the preparation of calibration curves and quality controls for the bioanalysis of atenolol using this compound as an internal standard. Adherence to these procedures will contribute to the generation of accurate and reliable data in research and drug development settings.
References
Troubleshooting & Optimization
How to troubleshoot matrix effects with (S)-Atenolol-d7 in LC-MS/MS analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Atenolol-d7 as an internal standard in the LC-MS/MS analysis of atenolol.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is showing poor reproducibility and accuracy. What are the likely causes?
Poor reproducibility and accuracy of the this compound signal are often attributed to matrix effects. Matrix effects occur when components in the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For atenolol analysis, common sources of interference include phospholipids from the sample matrix.[3]
Q2: I am observing significant ion suppression for both atenolol and this compound. How can I mitigate this?
Ion suppression is a common challenge in bioanalysis. Several strategies can be employed to reduce its impact:
-
Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.[3]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate atenolol from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering components, thereby minimizing matrix effects.
Q3: Can this compound perfectly compensate for all matrix effects?
While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, this compensation is not always perfect. Differences in the degree of ion suppression between the analyte and the internal standard can still occur, leading to inaccurate quantification.[1] Therefore, it is essential to validate the method by assessing the matrix effect from multiple sources of the biological fluid.[4]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for atenolol analysis?
The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing phospholipids, a major cause of ion suppression.[3][5][6]
-
Solid-Phase Extraction (SPE): SPE, particularly with strong cation exchange (SCX) cartridges, provides a cleaner extract by selectively isolating basic compounds like atenolol from the matrix.[7][8] This method is highly recommended for sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in providing a cleaner sample compared to PPT.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low recovery of this compound and atenolol | Inefficient extraction from the sample matrix. | Optimize the sample preparation method. For SPE, ensure the correct sorbent and elution solvent are used. For LLE, adjust the pH and solvent polarity. For dried blood/plasma spots, optimize the extraction solvent, temperature, and time. |
| High variability in analyte/internal standard peak area ratio | Inconsistent matrix effects across different samples. | Improve the sample cleanup procedure to remove more interfering components. Evaluate matrix effects from multiple biological sources to ensure method robustness.[4] |
| Peak tailing or splitting for atenolol and this compound | Poor chromatographic conditions or column degradation. | Optimize the mobile phase pH and organic content. Ensure the analytical column is not overloaded and is in good condition. |
| Signal intensity drift during the analytical run | Contamination of the ion source. | Clean the mass spectrometer's ion source. Implement a more rigorous sample cleanup method to reduce the introduction of non-volatile matrix components. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol is used to quantitatively assess the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of atenolol and this compound in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the extracted blank matrix with the same concentration of atenolol and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with atenolol and this compound before extraction.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous quantification of atenolol and chlorthalidone in human plasma.[8]
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Load the sample onto a pre-conditioned Phenomenex Strata-X SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Protein Precipitation (PPT)
This is a simpler but potentially less clean method.[9][10]
-
To a volume of plasma (e.g., 100 µL), add a 3-fold volume of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
Quantitative Data Summary
Table 1: Method Validation Parameters for Atenolol using this compound
| Parameter | Sample Preparation | Matrix | Value | Reference |
| Linearity Range | Protein Precipitation | Human Plasma & Milk | 1 - 800 ng/mL | [6][10] |
| Solid-Phase Extraction | Human Plasma | 0.50 - 500 ng/mL | [8] | |
| Dried Blood Spot Extraction | Whole Blood | 25 - 1500 ng/mL | [11] | |
| Extraction Recovery | Protein Precipitation | Bovine Whole Blood | 58 ± 9% | [9] |
| Solid-Phase Extraction | Human Plasma | 95 - 103% | [8] | |
| Dried Blood Spot Extraction | Whole Blood | 96 ± 5% | [11] | |
| Matrix Effect (IS-normalized) | Solid-Phase Extraction | Human Plasma | 0.95 - 1.06 | [8] |
| Intra-day Precision (%RSD) | Protein Precipitation | Bovine Whole Blood | 4% (at 80 and 320 ng/mL) | [9] |
| Solid-Phase Extraction | Human Plasma | 2.37 - 5.91% | [8] | |
| Inter-day Precision (%RSD) | Protein Precipitation | Bovine Whole Blood | 1 - 5% (at 80 and 320 ng/mL over 7 days) | [9] |
| Solid-Phase Extraction | Human Plasma | Not Reported | [8] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of atenolol.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of atenolol and chlorthalidone in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faa.gov [faa.gov]
- 10. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of atenolol in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for improving the signal intensity of (S)-Atenolol-d7
Welcome to the technical support center for the analysis of (S)-Atenolol-d7. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the signal intensity of this compound in LC-MS/MS analysis?
A1: Several key factors can significantly impact the signal intensity of this compound. These can be broadly categorized into sample preparation, chromatographic conditions, and mass spectrometer settings.[1][2] Efficient sample extraction is crucial to remove matrix interferences that can suppress the ion signal.[2][3] Chromatographic parameters, such as mobile phase composition and column choice, affect analyte retention and peak shape, which in turn influences sensitivity.[2] Finally, optimizing mass spectrometer settings, including the ionization source and fragmentation parameters, is essential for maximizing the signal.[1][4]
Q2: Which ionization technique is most effective for analyzing Atenolol?
A2: Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of Atenolol.[5] Atmospheric Pressure Chemical Ionization (APCI) can also be used and is considered a soft ionization technique, excellent for generating protonated parent ions [M+H]+.[6] The choice between them may depend on the specific instrumentation and sample matrix. For Atenolol, positive ion mode is typically employed to detect the protonated molecule [M+H]+.[6]
Q3: How can matrix effects be minimized to improve signal intensity?
A3: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a common cause of poor signal intensity.[4] To minimize these effects, several strategies can be employed:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can efficiently remove interfering compounds.[3] Molecularly Imprinted Polymers (MIPs) have also been used for selective extraction of Atenolol, achieving high recoveries.[7]
-
Chromatographic Separation: Optimizing the HPLC method to ensure chromatographic separation of Atenolol from matrix components is critical.[1] Using highly efficient columns, such as those with smaller particle sizes, can improve resolution and reduce the likelihood of co-elution.[2]
-
Internal Standards: Using a stable isotope-labeled internal standard like this compound helps to compensate for signal suppression during ionization, as it is affected by the matrix in a similar way to the analyte.
Q4: What is Parallel Reaction Monitoring (PRM) and can it improve my signal?
A4: Parallel Reaction Monitoring (PRM) is a targeted quantification mode available on high-resolution mass spectrometers.[8] Unlike traditional Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) which detect a single product ion, PRM detects all product ions of a target precursor simultaneously.[8][9] A significant advantage of PRM is the ability to sum the signals from multiple fragment ions, which can substantially increase the intensity of the resulting peak and improve sensitivity, especially for low-concentration samples.[8][9]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving issues related to low signal intensity for this compound.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phmethods.net [phmethods.net]
- 4. zefsci.com [zefsci.com]
- 5. Characterization of atenolol transformation products on light-activated TiO2 surface by high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faa.gov [faa.gov]
- 7. Extraction of atenolol from spiked blood serum using a molecularly imprinted polymer sorbent obtained by precipitation polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of Atenolol and (S)-Atenolol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing chromatographic peak tailing issues encountered with atenolol and its deuterated internal standard, (S)-Atenolol-d7.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic issue, particularly with basic compounds like atenolol, that can compromise resolution and the accuracy of quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving peak tailing for atenolol and this compound.
Is the peak tailing affecting all peaks or just the analyte(s) of interest?
Answering this question is the first critical step in diagnosing the problem.
-
All Peaks Tailing: This typically indicates a physical or system-wide issue.[3]
-
Only Atenolol/(S)-Atenolol-d7 Peaks Tailing: This suggests a chemical interaction between the analyte and the stationary phase.
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for chromatographic peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for atenolol?
A1: The most common cause of peak tailing for atenolol, a basic compound, is secondary interactions between the positively charged amine groups of the analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.[1][4] These interactions lead to a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[1][5]
Q2: Will this compound exhibit the same peak tailing issues as atenolol?
A2: Yes, this compound is expected to have nearly identical chromatographic behavior to atenolol. Deuterium substitution has a negligible effect on the polarity and basicity of the molecule. Therefore, it will be susceptible to the same secondary silanol interactions that cause peak tailing in atenolol. Troubleshooting strategies for atenolol are directly applicable to its deuterated analog.
Q3: How does mobile phase pH affect atenolol peak shape?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like atenolol.[6][7]
-
At low pH (e.g., pH 2-3): The residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated atenolol molecules. This significantly reduces peak tailing.[8]
-
At mid-range pH (e.g., pH 4-7): Silanol groups become increasingly deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged atenolol, which exacerbates peak tailing.[9]
-
At high pH (e.g., >8): While the silanol groups are fully ionized, the use of high pH can degrade silica-based columns.[7]
Q4: Can I eliminate peak tailing by using a specific type of column?
A4: Yes, selecting the appropriate column chemistry is crucial. For basic compounds like atenolol, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[8] End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them unavailable for secondary interactions.[10] This results in a more inert surface and significantly improved peak symmetry for basic analytes.[10]
Q5: What is the role of the buffer in the mobile phase?
A5: A buffer is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible retention times and peak shapes of ionizable compounds.[2] For atenolol, using a buffer with a sufficient concentration (typically 10-50 mM) helps to control the mobile phase pH and can also help to mask the residual silanol groups on the stationary phase, further reducing peak tailing.[2][8] The positive ions from the buffer salt can compete with the protonated atenolol for interaction with the negatively charged silanol sites.[4]
Q6: Could my sample preparation be causing peak tailing?
A6: Yes, if the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile in a mobile phase with low organic content), it can lead to peak distortion, including tailing or fronting.[8] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.[11] Additionally, overloading the column with too much sample can also cause peak asymmetry.[2]
Experimental Protocols and Data
Protocol 1: Mobile Phase pH Adjustment
This protocol outlines the steps to investigate the effect of mobile phase pH on atenolol peak shape.
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.8)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 226 nm
-
Injection Volume: 5 µL
-
Sample: 10 µg/mL Atenolol in initial mobile phase
-
-
Modification:
-
Prepare a second mobile phase A using a 20 mM ammonium acetate buffer adjusted to pH 5.0.[12]
-
Equilibrate the system with the new mobile phase.
-
Inject the same atenolol standard.
-
-
Analysis:
-
Compare the peak shape and tailing factor from the chromatograms obtained at pH ~2.8 and pH 5.0. A significant improvement in peak symmetry is expected at the lower pH.
-
Protocol 2: Evaluation of an End-Capped Column
This protocol demonstrates the benefit of using an end-capped column for the analysis of atenolol.
-
Initial Setup (Non-End-Capped Column):
-
Follow the "Initial Conditions" from Protocol 1.
-
-
Column Change:
-
Replace the standard C18 column with a high-purity, end-capped C18 column of the same dimensions.
-
Equilibrate the new column with the same mobile phase.
-
-
Analysis:
-
Inject the atenolol standard and compare the peak shape and tailing factor with the results from the non-end-capped column. The end-capped column should provide a more symmetrical peak.
-
Quantitative Data Summary
The following table summarizes typical HPLC method parameters for atenolol analysis and their impact on peak shape.
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Peak Shape |
| Mobile Phase pH | pH 2.5-3.5 (e.g., 0.1% Formic Acid) | pH 5.0-7.0 (e.g., Phosphate Buffer) | Condition 1 yields more symmetrical peaks. |
| Column Type | Standard (Type A) Silica C18 | End-Capped (Type B) Silica C18 | Condition 2 significantly reduces tailing. |
| Buffer Concentration | 5 mM | 25-50 mM | Higher concentration can improve peak shape. |
| Mobile Phase Additive | None | Triethylamine (TEA) (0.1%) | TEA can act as a silanol masking agent. |
Visualizing the Cause of Peak Tailing
The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for atenolol.
Caption: Interactions of atenolol with a C18 stationary phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromtech.com [chromtech.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. rjptonline.org [rjptonline.org]
Minimizing ion suppression of (S)-Atenolol-d7 in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of (S)-Atenolol-d7 in complex biological samples during LC-MS/MS analysis.
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS/MS analysis of complex biological matrices, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identify and mitigate ion suppression for this compound.
Problem: Low or no this compound signal intensity.
| Possible Cause | Recommended Solution |
| Significant Matrix Effects | Biological samples contain endogenous components like proteins, salts, and phospholipids that can co-elute with this compound and suppress its ionization.[1][4][5] |
| 1. Optimize Sample Preparation: Employ more rigorous extraction techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) is highly effective in cleaning up complex samples.[1][5][6][7] Liquid-Liquid Extraction (LLE) is another effective method.[1][5] Protein precipitation is a simpler but generally less clean method.[1][7] | |
| 2. Chromatographic Separation: Modify the HPLC/UPLC method to separate this compound from the ion-suppressing regions of the chromatogram.[1][2] Adjusting the mobile phase gradient, composition, or using a different column chemistry can improve separation.[1][2] | |
| 3. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[2][6][8] However, this may compromise the limit of detection. | |
| Inadequate Internal Standard Correction | While this compound is a stable isotope-labeled internal standard, significant matrix effects can still lead to differential ion suppression between the analyte and the internal standard, especially if they do not co-elute perfectly.[9][10][11] |
| 1. Verify Co-elution: Ensure that the chromatographic peaks of the analyte and this compound are narrow and have the same retention time. Deuterium labeling can sometimes cause a slight shift in retention time.[10][11] | |
| 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[1][6] | |
| Instrumental Issues | Contamination of the MS ion source can lead to a general decrease in signal intensity. |
| 1. Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. | |
| 2. Check for Metal Adsorption: Atenolol has chelating properties and can interact with metal surfaces in the HPLC system, such as the column housing, leading to poor peak shape and signal loss.[12] Consider using metal-free columns if this is suspected.[12] |
Problem: High variability in results.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Variability in extraction efficiency can lead to inconsistent matrix effects and, consequently, variable ion suppression. |
| 1. Automate Sample Preparation: Use automated liquid handlers for precise and reproducible sample processing. | |
| 2. Standardize Protocols: Ensure all samples are processed using the exact same protocol. | |
| Lot-to-Lot Matrix Variability | Different batches of biological matrices can have varying compositions, leading to different degrees of ion suppression.[10] |
| 1. Pool Matrix Lots: If possible, pool several lots of the biological matrix to create a more homogenous and representative matrix for preparing calibrators and quality control samples. | |
| 2. Evaluate Matrix Effect for Each Lot: If pooling is not feasible, assess the matrix effect for each new lot of biological matrix. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from a biological sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[2][3]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is the post-column infusion experiment.[2][13] In this experiment, a constant flow of this compound solution is introduced into the LC eluent after the analytical column. A blank, extracted biological sample is then injected. Any dip in the constant baseline signal of this compound indicates the elution of interfering components that are causing ion suppression.[2]
Q3: Is a stable isotope-labeled internal standard like this compound sufficient to correct for all matrix effects?
A3: While a stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for matrix effects, it may not always provide complete correction.[9] This is because the analyte and the SIL-IS might experience slightly different degrees of ion suppression, especially if they have different retention times due to the isotopic effect or if the ion suppression is highly localized and severe.[9][10][11] It is crucial to ensure co-elution and to validate the method by assessing the matrix effect.
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?
A4: Solid-Phase Extraction (SPE) is often considered the most effective technique for removing a broad range of matrix interferences, including phospholipids, which are major contributors to ion suppression.[1][5][6][7] A strong cation exchange (SCX) SPE has been successfully used for the extraction of atenolol from human plasma.[14] Liquid-Liquid Extraction (LLE) can also be very effective.[1][5] Protein precipitation is the simplest method but generally provides the least clean extracts and may result in significant ion suppression.[7]
Q5: Can optimizing the LC method help reduce ion suppression?
A5: Yes, optimizing the chromatographic separation is a powerful strategy.[1][2] By adjusting the mobile phase, gradient, or column chemistry, you can separate the elution of this compound from the regions where major matrix components elute, thus avoiding ion suppression.[2] Ultra-Performance Liquid Chromatography (UPLC) can provide better resolution and help mitigate ion suppression compared to traditional HPLC.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol describes a general procedure for extracting this compound from human plasma using a strong cation exchange (SCX) SPE cartridge.
Materials:
-
Human plasma samples
-
This compound internal standard spiking solution
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 10% Methanol in water with 0.1% formic acid)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add the internal standard solution of this compound.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 4% formic acid in water and vortex mix.
-
Centrifuge at 4000 rpm for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SCX SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for ion suppression of this compound.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. waters.com [waters.com]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Atenolol and (S)-Atenolol-d7 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS transitions and the analysis of atenolol and its deuterated internal standard, (S)-Atenolol-d7.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS/MS transitions for atenolol and this compound?
A1: The optimal precursor (Q1) and product (Q3) ion transitions for atenolol and its deuterated internal standard, this compound, are summarized below. These transitions are typically monitored in positive electrospray ionization (+ESI) mode.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |
| Atenolol | 267.4 | 190.1 | Primary, high abundance fragment.[1] |
| 145.1 | A common fragment ion resulting from the loss of the isopropylamine group.[1][2] | ||
| 116.1 | Another potential fragment ion.[3] | ||
| This compound | 274.4 | 190.1 | The fragmentation pattern is similar to the unlabeled compound. |
| 152.1 | A fragment ion reflecting the deuterated isopropylamine group. |
Note: The optimal declustering potential (DP) and collision energy (CE) should be determined empirically on your specific mass spectrometer. Start with a range of values and optimize for the highest signal intensity for each transition.
Experimental Protocols
Methodology for LC-MS/MS Analysis of Atenolol
This protocol provides a general framework. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Use a strong cation exchange (SCX) SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the plasma sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the atenolol and internal standard with a methanolic solution containing a small amount of ammonia.
-
Evaporate the eluate and reconstitute as described above.
-
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[2]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 5-10%).
-
Increase the percentage of mobile phase B to elute atenolol.
-
Include a column wash step with a high percentage of mobile phase B.
-
Re-equilibrate the column to initial conditions before the next injection.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: Optimize for your instrument (typically 4000-5500 V).
-
Source Temperature: Optimize for your instrument (e.g., 300-500 °C).
-
Gas Settings: Optimize nebulizer, heater, and curtain gas pressures.
Troubleshooting Guide
Issue: Low or No Signal for Atenolol or this compound
-
Question: Why am I not seeing a signal for my analyte or internal standard?
-
Answer:
-
Check Instrument Settings: Ensure the mass spectrometer is in positive ion mode and the correct MRM transitions are being monitored. Verify that the ion source parameters (e.g., spray voltage, temperature) are appropriate.
-
Sample Preparation: Inefficient extraction can lead to low recovery. If using protein precipitation, ensure the solvent-to-sample ratio is sufficient for complete protein removal. For SPE, check that the correct cartridge type and elution solvents are being used.
-
LC Conditions: The retention time of atenolol may have shifted. Verify the column is equilibrated and the mobile phase composition is correct. Consider injecting a standard solution to confirm the expected retention time.
-
Analyte Stability: Atenolol can be subject to degradation. Ensure samples are stored properly and avoid prolonged exposure to light or high temperatures.[4]
-
Issue: High Background or Matrix Effects
-
Question: My chromatogram has high background noise, or I'm observing ion suppression/enhancement. What can I do?
-
Answer:
-
Improve Sample Cleanup: Matrix components from biological samples can interfere with ionization. Consider a more rigorous sample preparation method, such as switching from protein precipitation to SPE.
-
Optimize Chromatography: Ensure atenolol is chromatographically separated from co-eluting matrix components. Adjusting the gradient or using a different stationary phase can improve resolution.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Deuterated Internal Standard: this compound is an ideal internal standard as it co-elutes with atenolol and experiences similar matrix effects, allowing for accurate quantification.[5]
-
Issue: Poor Peak Shape
-
Question: Why are my chromatographic peaks for atenolol broad or tailing?
-
Answer:
-
Mobile Phase pH: Atenolol is a basic compound. The addition of a small amount of formic acid (0.1%) to the mobile phase helps to protonate the molecule and improve peak shape.
-
Column Contamination: The column may be contaminated with residual matrix components. Wash the column with a strong organic solvent.
-
Secondary Interactions: Secondary interactions with the stationary phase can cause peak tailing. Ensure the column is in good condition.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of atenolol.
Caption: Logical troubleshooting flow for atenolol LC-MS/MS analysis.
References
- 1. faa.gov [faa.gov]
- 2. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. medchemexpress.com [medchemexpress.com]
Investigating potential interferences with (S)-Atenolol-d7 in bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interferences during the bioanalysis of (S)-Atenolol-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of (S)-Atenolol, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium atoms.[1][2][3] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] The use of a SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte ((S)-Atenolol).[5][7] This allows it to co-elute with the analyte and experience similar effects from the biological matrix, thus compensating for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[3][5][8]
Q2: What are the most common sources of interference in this compound bioanalysis?
A2: The most common sources of interference in the bioanalysis of this compound include:
-
Matrix Effects: Endogenous components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer. Phospholipids are a major cause of ion suppression in plasma samples.[3][8][9][10]
-
Metabolites: Metabolites of atenolol or co-administered drugs can potentially interfere. For example, a metabolite of metoprolol has been shown to co-elute with atenolol in GC-MS analysis, though this is less problematic with the higher specificity of LC-MS/MS.[1][4][11][12] Atenolol itself can be metabolized to a hydroxylated form or a glucuronide conjugate.[7]
-
Isobaric Interferences: Although less common, it is possible for other compounds in the sample to have the same nominal mass as (S)-Atenolol or its fragments, which could lead to inaccurate quantification if not chromatographically resolved.[13]
-
Co-administered Drugs: Patients may be taking other medications that could interfere with the analysis.[7][14]
-
Isotopic Cross-Contribution: There can be a minor contribution from the natural isotopes of (S)-Atenolol to the signal of this compound, and vice-versa. This is typically addressed during method validation.
Q3: Can the deuterium labeling in this compound affect the analysis?
A3: Yes, while SIL-IS are ideal, the deuterium labeling can sometimes lead to a slight difference in retention time compared to the unlabeled analyte.[2][7] This chromatographic shift can potentially subject the analyte and the internal standard to different matrix effects, which may not be fully compensated.[15] It is crucial to evaluate the chromatographic peak shape and retention time of both the analyte and the internal standard during method development.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Unexpected Peaks in the Chromatogram
Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) or unexpected peaks in my chromatograms for (S)-Atenolol and/or this compound. What could be the cause and how can I troubleshoot this?
Answer:
Poor peak shape or the presence of unexpected peaks can be indicative of several issues. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow for Poor Peak Shape and Unexpected Peaks
Caption: A flowchart for troubleshooting poor peak shape and unexpected peaks.
-
Investigate LC System Suitability:
-
Action: Inject a pure standard solution of (S)-Atenolol and this compound.
-
Expected Outcome: Sharp, symmetrical peaks at the expected retention times.
-
Troubleshooting: If peak shape is still poor, the issue is likely with the LC system.
-
Check for column degradation.
-
Ensure mobile phase is correctly prepared and degassed.
-
Flush the system to remove any potential blockages.
-
-
-
Evaluate Sample Preparation:
-
Action: Review your sample preparation protocol. Ensure consistency in all steps.
-
Expected Outcome: The chosen method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) should effectively remove interfering matrix components.
-
Troubleshooting:
-
-
Investigate Potential Interferences:
-
Action: If unexpected peaks are observed, consider the possibility of metabolites or co-administered drugs.
-
Troubleshooting:
-
Review the patient's medication history for potential drug-drug interactions.[7][14]
-
If a metabolite is suspected, acquire a standard of the potential metabolite for comparison, if available.
-
Optimize chromatographic conditions (e.g., gradient, column chemistry) to achieve better separation of the analyte from the interfering peak.
-
-
Issue 2: Inaccurate or Imprecise Quantitative Results
Question: My quantitative results for (S)-Atenolol are inaccurate or show high variability (imprecision). What are the likely causes and how can I address them?
Answer:
Inaccurate or imprecise results are often linked to matrix effects or issues with the internal standard. This guide will help you diagnose and resolve these problems.
Troubleshooting Workflow for Inaccurate or Imprecise Results
Caption: A flowchart for troubleshooting inaccurate or imprecise quantitative results.
-
Verify Internal Standard Performance:
-
Action: Monitor the peak area of this compound across all samples (calibrators, QCs, and unknowns).
-
Expected Outcome: The peak area of the internal standard should be relatively consistent across all samples. Significant variation can indicate inconsistent sample preparation or severe, non-uniform matrix effects.
-
Troubleshooting:
-
Ensure the internal standard solution is at the correct concentration and has not degraded.
-
Verify that the internal standard is added consistently to every sample.
-
If the IS signal is suppressed in a non-uniform way, this points to a significant matrix effect that the IS is not fully compensating for.
-
-
-
Assess Matrix Effects:
-
Action: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
Protocol: See "Experimental Protocol for Assessing Matrix Effects" section below.
-
Expected Outcome: The matrix factor should be close to 1 (typically within 0.85 to 1.15) and consistent across different sources of the biological matrix.
-
Troubleshooting if a significant matrix effect is observed:
-
Improve Sample Cleanup: As mentioned previously, switching from protein precipitation to LLE or SPE can significantly reduce matrix effects by removing more endogenous interferences.[3][9]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate (S)-Atenolol from the region where ion suppression occurs.
-
Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[9]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published bioanalytical methods for atenolol.
Table 1: LC-MS/MS Method Parameters for Atenolol Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Atenolol-d7[4] | Phenazone[11][12][16] | Metoprolol[17] |
| Sample Preparation | Liquid-Liquid Extraction[4] | Protein Precipitation[11][12][16] | Solid-Phase Extraction[17] |
| Linearity Range | 1.6 - 3200 ng/mL[4] | 1 - 800 ng/mL[11][12][16] | 2.5 - 250 pg/mL[17] |
| Recovery | 58 - 82%[4] | 80 - 100%[11][12][16] | Not Reported |
| Precision (%CV) | < 15%[4] | < 15%[11][12][16] | Not Reported |
| Accuracy | Within ±15%[4] | Not specified | Not specified |
Table 2: Mass Spectrometric Transitions for Atenolol and this compound
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Atenolol | 267.2 | 190.1, 145.1 | [4] |
| Atenolol-d7 | 274.2 | Not specified | [5] |
| Celiprolol (example of another beta-blocker) | 380 | 251 | [17] |
Experimental Protocols
Experimental Protocol for Assessing Matrix Effects
This protocol describes a post-extraction addition experiment to quantitatively assess matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of (S)-Atenolol in the mobile phase reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract blank biological matrix (from at least 6 different sources) following your sample preparation procedure. After the final extraction step, spike the extract with the same concentration of (S)-Atenolol as in Set A.
-
Set C (Blank Matrix): Extract blank biological matrix without adding the analyte.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
Repeat the above steps for the internal standard, this compound.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Logical Diagram for Matrix Effect Assessment
Caption: A workflow for the experimental assessment of matrix effects.
This technical support center provides a starting point for troubleshooting common issues in the bioanalysis of this compound. For more complex issues, it is recommended to consult relevant scientific literature and the instrument manufacturer's guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. bioanalysisjournal.com [bioanalysisjournal.com]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faa.gov [faa.gov]
- 13. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. myadlm.org [myadlm.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Atenolol-d7 Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Atenolol-d7 and investigating its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Atenolol?
Atenolol primarily degrades through hydrolysis, oxidation, and photolysis.[1][2] The main degradation pathways include:
-
Hydrolysis: The amide group of atenolol can hydrolyze under acidic or basic conditions to form Atenolol Acid. This is a common degradation pathway observed in stability studies.[2]
-
Oxidation: Oxidative stress can lead to the formation of several degradation products, including hydroxylated derivatives.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. A major photolytic degradation product is 2-(4-hydroxyphenyl)acetamide.[3]
Q2: Are the degradation products of this compound different from those of non-deuterated Atenolol?
The chemical degradation pathways for this compound are expected to be identical to those of non-deuterated atenolol. The deuterium labeling does not alter the fundamental chemical reactivity of the molecule under typical stress conditions. However, the mass-to-charge ratio (m/z) of the deuterated parent molecule and its corresponding degradation products will be higher by 7 atomic mass units due to the presence of seven deuterium atoms.[4] This mass shift is a critical feature for its use as an internal standard in mass spectrometry-based assays.[4][5]
Q3: How is this compound typically used in experiments?
This compound is most commonly used as an internal standard for the quantification of atenolol in biological matrices and other samples by liquid chromatography-mass spectrometry (LC-MS).[5][6][7] Its chemical similarity to atenolol ensures it behaves similarly during sample preparation and chromatographic separation, while its different mass allows for its distinct detection and quantification by the mass spectrometer.
Q4: What is the impact of deuterium labeling on mass spectrometry (MS) analysis?
The key impact is a predictable mass shift of +7 amu for the molecular ion and any fragments containing all seven deuterium atoms.[4] This allows for the clear differentiation of the internal standard from the unlabeled analyte. When developing LC-MS/MS methods, it is important to establish the fragmentation patterns for both the labeled and unlabeled compounds to select appropriate precursor and product ions for quantification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During Stability Studies
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Stress Condition Correlation: Compare the chromatograms from different stress conditions (acidic, basic, oxidative, photolytic, thermal). The appearance of specific peaks under certain conditions can help identify the nature of the degradation product. For instance, a peak appearing prominently under basic conditions is likely Atenolol Acid.
-
Mass Spectrometry Analysis: If using LC-MS, analyze the m/z of the unexpected peaks. Compare these masses with the known masses of potential atenolol degradation products (see Table 1).
-
Literature Comparison: Cross-reference the retention times and mass spectral data with published literature on atenolol forced degradation studies.
Issue 2: Poor Resolution Between Atenolol-d7 and a Degradation Product
Possible Cause: Inadequate chromatographic separation.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase. Atenolol and its acidic or basic degradants will have different ionization states at different pH values, which can be exploited for better separation.
-
-
Column Selection: Consider using a different stationary phase. A C18 column is commonly used, but a different chemistry (e.g., C8, phenyl-hexyl) might provide better selectivity.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting peaks.
Issue 3: Inconsistent Quantification Results Using this compound as an Internal Standard
Possible Cause: Degradation of the analyte or internal standard during sample preparation or analysis.
Troubleshooting Steps:
-
Sample Preparation Stability: Evaluate the stability of both atenolol and this compound under the conditions used for sample extraction and processing. Prepare samples and analyze them at different time points to check for degradation.
-
Autosampler Stability: If samples are stored in the autosampler for an extended period, assess the stability of the analytes under the autosampler conditions (e.g., temperature).
-
Matrix Effects: Investigate for matrix effects that may be differentially affecting the ionization of the analyte and the internal standard. This can be done by comparing the response of the analytes in a pure solvent versus the sample matrix.
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of degradation of atenolol observed under various stress conditions as reported in the literature. This data can be used as a reference for expected degradation levels in your own experiments.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 8 hours | 50°C | Stable | [2] |
| Alkaline Hydrolysis | 1N NaOH | 8 hours | 50°C | Significant Degradation | [2] |
| Oxidative | Hydrogen Peroxide | 8 hours | Room Temp | Significant Degradation | [2] |
| Photolytic | UV light (sunlight) | 8 hours | Room Temp | Significant Degradation | [2] |
| Thermal | Water | 8 hours | 80°C | Stable | [2] |
| Photolytic (Normal Room Light) | - | 60 days | Room Temp | ~23.64% | [8] |
| Photolytic (Direct Sunlight) | - | 6 hours | - | 40-47% | [8] |
Potential Degradation Products of this compound
The table below lists the potential degradation products of this compound based on known degradation pathways of atenolol. The masses are adjusted to reflect the deuterium labeling.
| Degradation Product Name | Formation Condition | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | - | C₁₄H₁₅D₇N₂O₃ | 273.38 |
| (S)-Atenolol Acid-d7 | Hydrolysis (Acidic/Basic) | C₁₄H₁₄D₇NO₄ | 274.36 |
| 2-(4-hydroxyphenyl)acetamide | Photodegradation | C₈H₉NO₂ | 151.16 |
| Hydroxy-(S)-Atenolol-d7 | Metabolism/Oxidation | C₁₄H₁₅D₇N₂O₄ | 289.38 |
| (S)-Atenolol Glucuronide-d7 | Metabolism | C₂₀H₂₃D₇N₂O₉ | 449.48 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To induce the formation of degradation products under various stress conditions for identification.
Materials:
-
This compound
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Take 1 mL of the stock solution and add 9 mL of 1N HCl.
-
Incubate at 50°C for 8 hours.
-
Neutralize with 1N NaOH and dilute with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Take 1 mL of the stock solution and add 9 mL of 1N NaOH.
-
Incubate at 50°C for 8 hours.
-
Neutralize with 1N HCl and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Take 1 mL of the stock solution and add 9 mL of 30% H₂O₂.
-
Keep at room temperature for 8 hours.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Place a solution of this compound in a clear vial and expose it to direct sunlight or a photostability chamber for 8 hours.
-
A control sample should be kept in the dark.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of this compound.
-
Incubate in a hot air oven at 80°C for 8 hours.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
Objective: To separate and quantify this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous solution of 1.1 g/L sodium 1-heptanesulfonate and 0.71 g/L anhydrous disodium phosphate (pH adjusted to 3.0 with phosphoric acid) and methanol in a ratio of 70:30 (v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 226 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare standard solutions of this compound at various concentrations to establish a calibration curve.
-
Inject the samples from the forced degradation study.
-
Identify the peaks corresponding to this compound and its degradation products based on their retention times.
-
Quantify the amount of degradation by comparing the peak area of this compound in the stressed samples to that of a non-stressed control.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 阿替洛尔-d7 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. faa.gov [faa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (S)-Atenolol-d7 and Other Stable Isotope-Labeled Atenolol Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Atenolol-d7 with other stable isotope-labeled atenolol standards used in quantitative analysis. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction to Stable Isotope-Labeled Standards in Atenolol Analysis
Atenolol is a beta-blocker widely prescribed for cardiovascular diseases. Accurate quantification of atenolol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. This compound is a deuterated analog of the S-enantiomer of atenolol, designed for use as an internal standard.
Physicochemical Properties and Isotopic Purity
This compound is a deuterated form of (S)-Atenolol, a cardioselective β-adrenergic blocker.[1] The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte by a mass spectrometer. Commercially available this compound standards typically exhibit high isotopic purity, often ≥97.0%, ensuring minimal interference from unlabeled or partially labeled species.
Table 1: Physicochemical Properties of Atenolol and this compound
| Property | Atenolol | This compound |
| Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₄H₁₅D₇N₂O₃ |
| Molecular Weight | 266.34 g/mol | 273.38 g/mol |
| Isotopic Purity | N/A | ≥97.0% |
| Mass Shift | N/A | M+7 |
Performance in LC-MS/MS Applications
The ideal stable isotope-labeled internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns. While specific data for this compound is limited, a study utilizing the racemic mixture, (±)-Atenolol-d7, provides valuable insights into its performance as an internal standard for atenolol quantification.
Chromatographic and Mass Spectrometric Parameters
A study employing (±)-Atenolol-d7 as an internal standard for the simultaneous quantification of atenolol, metoprolol, and propranolol by LC/MS reported a typical retention time of 4.26 minutes for both atenolol and atenolol-d7, indicating perfect co-elution. The mass spectrometric parameters are summarized in Table 2.
Table 2: Mass Spectrometric Parameters for Atenolol and (±)-Atenolol-d7
| Analyte | Parent Ion (m/z) | Predominant Daughter Ions (m/z) |
| Atenolol | 267.4 [M+H]⁺ | 190.1, 225.1 |
| (±)-Atenolol-d7 | 274.3 [M+H]⁺ | Not specified in the study |
Another study focusing on the fragmentation of atenolol identified the following multiple reaction monitoring (MRM) transitions: 267.20 > 116.10, 267.20 > 190.05, and 267.20 > 145.05.[2]
Method Validation Data
The performance of (±)-Atenolol-d7 as an internal standard has been validated in a bioanalytical method. The key validation parameters are presented in Table 3.
Table 3: Bioanalytical Method Validation Data using (±)-Atenolol-d7 as an Internal Standard
| Parameter | Result |
| Linear Dynamic Range | 1.6 - 3200 ng/mL |
| Limit of Detection (LOD) | 0.78 ng/mL |
| Limit of Quantitation (LOQ) | 1.6 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Comparison with Other Stable Isotope-Labeled Atenolol Standards
One study utilized PFPA-derivatized atenolol-d7 in a GC/MS method, highlighting its utility in differentiating atenolol from its metabolites.[3] The selection of a specific labeled standard often depends on commercial availability, cost, and the specific requirements of the analytical method.
Experimental Protocols
Representative LC-MS/MS Method for Atenolol Quantification
The following is a summary of a typical LC-MS/MS method for the quantification of atenolol using a stable isotope-labeled internal standard, based on published literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atenolol: 267.2 > 190.1 (Quantifier), 267.2 > 145.1 (Qualifier).
-
This compound: 274.3 > [appropriate daughter ion].
-
Visualizations
Experimental Workflow for Atenolol Quantification
Caption: Workflow for the quantification of atenolol in plasma using LC-MS/MS.
Logical Relationship of Analytical Components
Caption: Relationship between analyte, internal standard, matrix, and analytical method.
Conclusion
This compound is a high-purity and effective internal standard for the accurate quantification of atenolol in biological matrices by LC-MS/MS. Its key advantages include a significant mass shift, co-elution with the unlabeled analyte, and demonstrated performance in validated bioanalytical methods. While direct comparative data with other stable isotope-labeled standards like Atenolol-d5 is limited, the available evidence supports the suitability of this compound for demanding quantitative applications in pharmaceutical research and development. The choice of a specific labeled standard should be based on a thorough evaluation of the analytical method requirements, commercial availability, and cost-effectiveness.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring (S)-Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical during cross-validation, where analytical methods are compared between laboratories or when a method is transferred. This guide provides an objective comparison of bioanalytical methods for the beta-blocker atenolol, with a focus on the performance of the stable isotopically labeled (SIL) internal standard, (S)-Atenolol-d7, against structural analog alternatives.
The use of a SIL internal standard is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] An ideal SIL IS, such as this compound, co-elutes with the analyte and exhibits similar extraction recovery and ionization response, effectively compensating for variability in sample preparation and matrix effects.[2][3] While structural analogs can be employed, they may not perfectly mimic the behavior of the analyte, potentially leading to less reliable data.[1][3]
This guide presents a compilation of performance data from various validated bioanalytical methods for atenolol, offering a comparative overview for researchers to make informed decisions in their own method development and cross-validation studies.
Comparative Performance of Internal Standards for Atenolol Bioanalysis
The following tables summarize the validation parameters for bioanalytical methods quantifying atenolol in human plasma using either this compound or a structural analog as the internal standard. The data has been collated from multiple studies to provide a comparative overview.
Table 1: Method Performance using this compound as Internal Standard
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 1.6 - 3200 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 1.6 ng/mL | [4][5] |
| Accuracy (as % Bias) | Within ±15% | [4] |
| Precision (as % RSD) | < 15% | [4] |
| Recovery | 58 ± 9% | [4][5] |
Table 2: Method Performance using Structural Analogs as Internal Standards
| Internal Standard | Linearity Range | LLOQ | Accuracy (as % Bias) | Precision (as % RSD) | Recovery | Reference |
| Metoprolol | 10 - 2050 ng/mL | 10 ng/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
| Pantoprazole | 10.00-3000.00 ng/mL | 10.00 ng/mL | Within acceptable limits | 1.76-2.86 (inter-day) | Not explicitly stated | [7] |
| Phenazone | 1-800 ng/ml | 1 ng/ml | Within 15% CV | Within 15% CV | 80-100% | [8] |
Note: Direct comparison of these values should be made with caution as the studies were conducted in different laboratories under varying conditions. However, the data suggests that methods employing this compound can achieve low limits of quantification with acceptable accuracy and precision.
Experimental Protocols
Below are detailed methodologies for the quantification of atenolol in human plasma using either this compound or a structural analog (Metoprolol) as the internal standard.
Protocol 1: LC-MS/MS Method for Atenolol in Human Plasma using this compound
This protocol is based on established methods for the bioanalysis of atenolol using a stable isotope-labeled internal standard.[4][5]
1. Sample Preparation
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 2.1 x 50 mm, or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Atenolol: m/z 267.2 → 145.1
-
This compound: m/z 274.2 → 152.1
-
Protocol 2: LC-MS/MS Method for Atenolol in Human Plasma using Metoprolol (Structural Analog)
This protocol is based on established methods for the bioanalysis of atenolol using a structural analog internal standard.[6]
1. Sample Preparation
-
To 500 µL of human plasma, add 50 µL of Metoprolol internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Perform solid-phase extraction (SPE) using a C18 cartridge:
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 70% A : 30% B
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Atenolol: m/z 267.2 → 190.1
-
Metoprolol: m/z 268.2 → 116.1
-
Visualizing the Workflow and Validation Logic
To further clarify the processes involved in bioanalytical method cross-validation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for cross-validation of two bioanalytical methods.
Caption: Logical relationships in bioanalytical method validation.
Conclusion
The cross-validation of bioanalytical methods is a critical step in drug development, ensuring data integrity and comparability across different studies and laboratories. The evidence strongly supports the use of stable isotopically labeled internal standards, such as this compound, for achieving the highest level of accuracy and precision in LC-MS/MS bioanalysis. While structural analogs can be utilized, they may introduce a greater degree of variability and are more susceptible to matrix effects.
This guide provides researchers with a comparative framework and detailed protocols to aid in the selection of an appropriate internal standard and the design of robust cross-validation studies for atenolol and other small molecule therapeutics. The use of a well-characterized and appropriate internal standard is a cornerstone of reliable bioanalytical data.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. faa.gov [faa.gov]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of atenolol quantification using (S)-Atenolol-d7
An Inter-laboratory Perspective on Atenolol Quantification Using (S)-Atenolol-d7 as an Internal Standard
This guide provides a comparative overview of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of atenolol in biological matrices, primarily human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component for ensuring accuracy and precision in bioanalytical studies.[1] While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from several independent, validated methods to offer researchers a comprehensive reference for methodological comparison and selection.
Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and angina pectoris.[2] Its mechanism of action involves blocking the effects of catecholamines at β1-adrenergic receptors in the heart and vascular smooth muscle, leading to a reduction in heart rate, blood pressure, and myocardial contractility. Accurate quantification of atenolol in biological fluids is essential for pharmacokinetic, bioequivalence, and toxicological studies.[3][4]
Comparative Analysis of LC-MS/MS Methods for Atenolol Quantification
The following table summarizes the key parameters and performance characteristics of several published LC-MS/MS methods for the quantification of atenolol in human plasma. All methods employ a deuterated internal standard (IS), ensuring reliable quantification.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Atenolol-d7 | Atenolol-d7 | Atenolol-d7 | Phenazone |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation | Solid-Phase Extraction (SPE) | Protein Precipitation |
| LC Column | C18 | C18 | ODS (C18) | Phenomenex® C-18 |
| Mobile Phase | Gradient | Isocratic | Gradient | Gradient |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI | Not Specified |
| Mass Transition (Atenolol) | m/z 267 -> 190.1 | m/z 267 -> 145 | m/z 267 -> 145 | Not Specified |
| Mass Transition (IS) | m/z 274.3 (SIM) | Not Specified | Not Specified | Not Specified |
| Linearity Range | 1.6 - 3200 ng/mL | 10 - 800 ng/mL | 2.5 - 250 pg/mL | 1 - 800 ng/mL |
| LLOQ | 1.6 ng/mL | 10 ng/mL | 2.5 pg/mL | 1 ng/mL |
| Intra-day Precision (%CV) | Not Specified | < 15% | Not Specified | < 15% |
| Inter-day Precision (%CV) | Not Specified | < 15% | Not Specified | < 15% |
| Accuracy (% Recovery) | 58 ± 9% | Within ±15% of nominal | Not Specified | 80-100% |
| Reference | [3] | [2] |
Detailed Experimental Protocol (Representative Method)
This section outlines a representative experimental protocol for the quantification of atenolol in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices identified in the referenced literature.[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex the sample for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atenolol: m/z 267.2 -> 145.1
-
This compound: m/z 274.2 -> 152.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of atenolol (e.g., 1 to 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of atenolol to the internal standard against the nominal concentration of atenolol.
-
Determine the concentration of atenolol in the unknown samples by interpolation from the calibration curve.
Visualizations
Atenolol Quantification Workflow
Caption: Experimental workflow for atenolol quantification.
Atenolol Mechanism of Action
Caption: Atenolol's mechanism as a β1-adrenergic antagonist.
References
- 1. Simultaneous estimation of amlodipine and atenolol in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faa.gov [faa.gov]
- 3. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of an LC-MS/MS Method for Atenolol Quantification: A Guide to Regulatory Compliance
This guide provides a comprehensive overview of the complete validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atenolol in biological matrices, adhering to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development.
I. Introduction to Bioanalytical Method Validation
The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose, ensuring the generation of reliable data to support regulatory decisions.[1] For the quantification of drugs and their metabolites in biological matrices, LC-MS/MS has become the gold standard due to its high sensitivity, specificity, and selectivity.[5] A full method validation is essential for any new analytical method or for significant modifications to an existing one.[3]
II. Key Validation Parameters and Acceptance Criteria
Regulatory guidelines mandate the evaluation of several key parameters to ensure the reliability of a bioanalytical method. The following sections detail these parameters, along with typical experimental protocols and acceptance criteria based on published data for atenolol.
Table 1: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | Intra-day & Inter-day: Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤ 20%. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions. |
III. Experimental Protocols
Detailed methodologies for the validation experiments are crucial for reproducibility and regulatory scrutiny.
A common and effective technique for extracting atenolol from plasma is solid-phase extraction.[6]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample (spiked with atenolol and an internal standard, such as pantoprazole or atenolol-d7) onto the cartridge.[6][7]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.
The following are typical LC-MS/MS parameters for atenolol analysis.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex C18).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[6][8]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
MRM Transitions:
-
Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of atenolol and the IS.
-
Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of atenolol and the IS. A typical linear range for atenolol is 1-800 ng/mL or 200-12000 ng/mL.[6][9][10] The curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. Perform the analysis on the same day (intra-day) and on at least three different days (inter-day).
-
Recovery: Compare the peak area of atenolol from extracted samples to the peak area of unextracted standards at the same concentration.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Stability: Assess the stability of atenolol in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
IV. Data Presentation
The quantitative results from the validation experiments should be summarized in clear and concise tables.
Table 2: Linearity of the Calibration Curve
| Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 5.0 | 5.1 | 102.0 |
| 50.0 | 48.5 | 97.0 |
| 200.0 | 204.0 | 102.0 |
| 500.0 | 490.0 | 98.0 |
| 800.0 (ULOQ) | 810.0 | 101.3 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) |
| Intra-day (n=6) | ||||
| LLOQ | 1.0 | 1.02 ± 0.12 | 102.0 | 11.8 |
| Low | 3.0 | 2.95 ± 0.21 | 98.3 | 7.1 |
| Medium | 300.0 | 305.1 ± 15.3 | 101.7 | 5.0 |
| High | 600.0 | 590.4 ± 23.6 | 98.4 | 4.0 |
| Inter-day (n=18) | ||||
| LLOQ | 1.0 | 1.05 ± 0.15 | 105.0 | 14.3 |
| Low | 3.0 | 2.90 ± 0.29 | 96.7 | 10.0 |
| Medium | 300.0 | 308.7 ± 21.6 | 102.9 | 7.0 |
| High | 600.0 | 585.6 ± 35.1 | 97.6 | 6.0 |
Table 4: Stability of Atenolol in Human Plasma
| Stability Condition | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Accuracy (%) |
| Bench-top (6 hours) | 3.0 | 2.91 ± 0.23 | 97.0 |
| 600.0 | 588.6 ± 30.1 | 98.1 | |
| Freeze-Thaw (3 cycles) | 3.0 | 2.85 ± 0.26 | 95.0 |
| 600.0 | 576.0 ± 34.6 | 96.0 | |
| Long-term (-80°C, 3 months) | 3.0 | 2.94 ± 0.25 | 98.0 |
| 600.0 | 594.0 ± 31.5 | 99.0 |
V. Visualized Workflows
Diagrams illustrating the experimental workflows provide a clear and logical representation of the process.
Caption: Workflow for Atenolol Extraction from Plasma using SPE.
Caption: LC-MS/MS Analysis Workflow for Atenolol Quantification.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. faa.gov [faa.gov]
- 8. mdpi.com [mdpi.com]
- 9. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A comparative study of different internal standards for atenolol analysis
For researchers, scientists, and drug development professionals, the accurate quantification of atenolol is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The use of an appropriate internal standard (IS) is paramount in analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of different internal standards used in atenolol analysis, supported by experimental data from published studies.
Comparison of Internal Standards
The selection of an internal standard is a crucial step in method development. An ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be present in the biological matrix being analyzed. Several compounds have been successfully used as internal standards for atenolol analysis. The following tables summarize the performance of various internal standards across different analytical platforms.
HPLC-UV Methods
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Metoprolol | 5-150 | Better than 5.5 (relative error) | <6.1 (intra-day and inter-day) | Not Reported | [1] |
| Pindolol | 50-10000 | 100.14 ± 1.04 to 100.75 ± 0.67 | Not explicitly stated, but method showed good reproducibility | Not Reported | [2][3] |
| N-butyryl-4-aminophenol | Not explicitly stated for a range, but linearity was confirmed with a correlation coefficient of 0.9997 | Not Reported | <1.0 | Not Reported | |
| Procainamide | Lower limit of assay was 10 ng/mL | Not Reported | Not Reported | Not Reported |
LC-MS and LC-MS/MS Methods
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Atenolol-d7 | 25-1500 | Within ±5 (relative error) | ≤5 | 96 ± 5 | [4] |
| Phenazone | 1-800 | Within 15% CV | Within 15% | 80-100 | |
| Pantoprazole | 200-12000 | Within 5% | Within 5% | 98.55 |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the analysis of atenolol using different internal standards.
HPLC-UV Method with Metoprolol as Internal Standard
-
Sample Preparation: Atenolol and the internal standard, metoprolol, were extracted from plasma using a liquid-liquid extraction method.[1]
-
Chromatographic Conditions:
-
Quantification: The calibration curve was linear within the concentration range of 5-150 ng/mL.[1]
HPLC-UV Method with Pindolol as Internal Standard
-
Sample Preparation: Working standard solutions of atenolol and pindolol were prepared by dilution with the mobile phase.[2]
-
Chromatographic Conditions:
-
Quantification: The method demonstrated good linearity over the range of 0.05-10 μg/mL.[2][3]
LC-MS/MS Method with Atenolol-d7 as Internal Standard
-
Sample Preparation: A 5mm disc was cut from a dried blood spot and extracted using methanol:water (60:40, v/v) containing the internal standard, atenolol-d7. The extracts were vortexed, sonicated, and then centrifuged.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Quantification: The method was linear within the calibration range of 25-1500 ng/ml.[4]
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Conclusion
The choice of an internal standard for atenolol analysis depends on the analytical technique employed and the specific requirements of the study. For HPLC-UV methods, beta-blockers like metoprolol and pindolol have proven to be effective. For more sensitive and selective LC-MS/MS applications, a stable isotope-labeled internal standard such as atenolol-d7 is the gold standard, offering the highest accuracy and precision. Other compounds like phenazone and pantoprazole have also been successfully validated for LC-MS/MS analysis. Researchers should carefully consider the validation data presented here to select the most appropriate internal standard for their specific analytical needs.
References
Evaluating (S)-Atenolol-d7 as an Internal Standard: A Comparison of Accuracy and Precision in Bioanalytical Methods
In the quantitative analysis of pharmaceuticals, the choice of a suitable internal standard (IS) is critical for achieving accurate and precise results. This is particularly true in complex biological matrices such as human plasma, where variability in sample preparation and instrument response is common. For the analysis of the beta-blocker atenolol, the stable isotope-labeled (SIL) compound, (S)-Atenolol-d7, is often considered the gold standard. This guide provides a comparative evaluation of this compound against other commonly used internal standards, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Stable isotope-labeled internal standards are the preferred choice in mass spectrometry-based bioanalysis because they share a close physicochemical identity with the analyte.[1] This results in similar behavior during sample extraction and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2]
Comparative Analysis of Internal Standard Performance
The following tables summarize the accuracy and precision data from various studies employing this compound and other internal standards for the quantification of atenolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Performance Data for this compound as an Internal Standard
| Analyte Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| LLOQ | <15% | <15% | 85-115% |
| Low QC | Met regulatory guidelines | Met regulatory guidelines | Met regulatory guidelines[3] |
| Mid QC | Met regulatory guidelines | Met regulatory guidelines | Met regulatory guidelines[3] |
| High QC | Met regulatory guidelines | Met regulatory guidelines | Met regulatory guidelines[3] |
| LLOQ: Lower Limit of Quantification; QC: Quality Control. Data is based on a study for the simultaneous quantification of amlodipine and atenolol, which states that intra- and inter-day accuracy and precision values met regulatory acceptance criteria.[3] |
Table 2: Performance Data for Alternative Internal Standards
| Internal Standard | Stated Precision (%CV) | Stated Accuracy (% Bias or Recovery) | Linearity (r²) |
| Phenazone | Within 15% | 80-100% Recovery | 0.9995[4][5] |
| Pantoprazole | Within 5% | Within 5% | Not Specified[6][7] |
| Metoprolol | <14.4% | <14.4% | Not Specified[8] |
| Pindolol | Not Specified | 100.14 ± 1.04% to 100.75 ± 0.67% (in tablets) | >0.999[9][10] |
Experimental Protocols
The methodologies outlined below are representative of typical bioanalytical workflows for the quantification of atenolol in human plasma using different internal standards.
Protocol 1: Method Using this compound Internal Standard
This protocol is based on a validated LC-ESI-MS/MS method for the simultaneous quantification of amlodipine and atenolol in human plasma.[3]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18 analytical column.
-
Mobile Phase: Isocratic elution. The specific mobile phase composition is method-dependent.
-
Flow Rate: Optimized for separation, typically around 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both atenolol and this compound are monitored.
-
Protocol 2: Method Using Alternative Internal Standards (e.g., Phenazone)
This protocol is based on a validated LC-MS/MS method for atenolol in human plasma and milk using phenazone as the internal standard.[4]
-
Sample Preparation (Protein Precipitation):
-
To a volume of plasma or milk, add the internal standard (phenazone).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant for analysis.
-
-
LC-MS/MS Conditions:
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts involved in this analysis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a chiral liquid chromatographic method for the determination of atenolol and metoprolol enantiomers in tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous estimation of amlodipine and atenolol in human plasma: a sensitive LC-MS/MS method validation and its application to a clinical PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
(S)-Atenolol-d7 in Bioanalytical Calibration: A Linearity Comparison Guide
For researchers and professionals in drug development, establishing a linear and reproducible calibration curve is fundamental to accurate drug quantification. This guide provides an objective comparison of the performance of (S)-Atenolol-d7 as an internal standard in the bioanalysis of atenolol, with a focus on the linearity of calibration curves. The data presented is supported by published experimental findings.
Linearity Performance: A Comparative Analysis
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based bioanalysis to ensure accuracy and precision. The structural similarity and co-elution with the analyte help to compensate for variability in sample preparation and instrument response. The following table summarizes the linearity of atenolol calibration curves from various studies, employing different internal standards.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) / Coefficient of Determination (R²) | Reference |
| Atenolol-d7 | LC/MS/MS | Postmortem Fluid & Tissue | 1.6 - 3200 | Not explicitly stated, but method validated for linearity | [1] |
| Phenazone | LC-MS/MS | Human Plasma & Milk | 1 - 800 | R² = 0.9995 | [2] |
| Pantoprazole | LC-MS | Human Plasma | 200 - 12000 | Not explicitly stated, but method validated for linearity | [3][4] |
| Metoprolol | HPLC | Human Plasma | 5 - 150 | Linear | [5] |
| Pindolol | HPLC | Pharmaceutical Preparations | 0.05 - 10 (µg/mL) | Linear | [6] |
As the data indicates, methods employing various internal standards can achieve excellent linearity. The key advantage of using a deuterated internal standard like this compound lies in its ability to mimic the analyte's behavior during extraction and ionization, which is crucial for robust and reproducible results, especially in complex biological matrices.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below is a representative experimental protocol for the bioanalysis of atenolol in biological fluids using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 20 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reverse-phase column (e.g., Phenomenex® C-18) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is typical.[3][4]
-
Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally applied.[1][7]
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transitions:
-
Atenolol: m/z 267.0 -> 145.0[7]
-
Atenolol-d7: m/z 274.0 -> 152.0 (representative transition, subject to slight variation based on deuteration pattern)
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation focusing on the assessment of calibration curve linearity.
References
- 1. faa.gov [faa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 5. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study [agris.fao.org]
Determining the Limit of Quantification for Atenolol: A Comparative Guide
In the realm of bioanalytical research and drug development, establishing a precise and reliable limit of quantification (LOQ) is paramount for the accurate measurement of pharmaceuticals in biological matrices. This guide provides a comprehensive comparison of methodologies for determining the LOQ of atenolol, with a particular focus on the use of the deuterated internal standard, (S)-Atenolol-d7. The data and protocols presented herein are curated for researchers, scientists, and drug development professionals to facilitate informed decisions in their analytical strategies.
Comparative Analysis of Atenolol Quantification Methods
The selection of an appropriate analytical method and internal standard is critical for achieving the desired sensitivity and accuracy. Below is a comparative summary of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the quantification of atenolol.
| Internal Standard | Analyte | Matrix | LOQ (ng/mL) | Linearity (ng/mL) | Extraction Method | Chromatographic Column | Reference |
| This compound | Atenolol | Dried Blood Spots | 25 | 25 - 1500 | Methanol:Water Extraction | Ascentis Express C18 | [1][2] |
| Phenazone | Atenolol | Human Plasma & Milk | 1 | 1 - 800 | Protein Precipitation | Phenomenex® C-18 | [3][4] |
| Pantoprazole | Atenolol | Human Plasma | 200 | 200 - 12000 | Solid-Phase Extraction | Phenomenex C18 | [4][5][6] |
| Atenolol-d7 | Atenolol | Postmortem Fluid & Tissue | 1.6 | 1.6 - 3200 | Not Specified | Not Specified | [7] |
| Not Specified | Atenolol | Human Plasma | 0.15 (µg/mL) | 0.15 - 0.6 (µg/mL) | Dispersive liquid-liquid microextraction | Not Specified | [8] |
Key Observations:
-
The use of a stable isotope-labeled internal standard like this compound or Atenolol-d7 is a common and recommended practice in LC-MS/MS analysis to compensate for matrix effects and variations in sample processing.
-
The LOQ for atenolol can vary significantly depending on the analytical method, the internal standard used, the biological matrix, and the sample preparation technique.
-
Methods employing protein precipitation or liquid-liquid extraction can achieve very low LOQs, in the range of 1 ng/mL.[3][4]
-
The choice of internal standard is crucial; while alternatives like phenazone and pantoprazole have been used, a deuterated analog such as this compound is structurally more similar to the analyte, often leading to better correction for analytical variability.
Experimental Protocols
Adherence to established regulatory guidelines is crucial for the validation of bioanalytical methods. The following protocols are based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12]
Protocol 1: LOQ Determination using this compound
This protocol outlines the steps for determining the LOQ of atenolol in a biological matrix (e.g., plasma, blood) using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of atenolol and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions from the stock solutions to create working standard solutions for calibration curves and quality control (QC) samples.
2. Preparation of Calibration Curve and Quality Control Samples:
-
Spike a blank biological matrix with the atenolol working solutions to create a calibration curve with at least 6-8 non-zero concentration levels. The lowest standard will be the prospective LOQ.
-
Prepare QC samples at a minimum of four concentration levels: LOQ, low QC (≤ 3x LOQ), medium QC, and high QC.[12]
3. Sample Extraction:
-
To an aliquot of the matrix sample, add the this compound internal standard solution.
-
Perform sample extraction using an appropriate technique (e.g., protein precipitation with acetonitrile, solid-phase extraction, or liquid-liquid extraction).
-
Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for atenolol and this compound.
5. Acceptance Criteria for LOQ:
-
The analyte response at the LOQ should be at least five times the response of a blank sample.[13]
-
The precision (%CV) of replicate LOQ samples should not exceed 20%.[9][12][14]
-
The accuracy of replicate LOQ samples should be within ±20% of the nominal concentration.[9][12][14]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in determining the LOQ of atenolol.
Caption: Workflow for LOQ determination of atenolol.
Logical Relationship for Method Validation
The validation of a bioanalytical method is a multi-faceted process with interconnected parameters. The following diagram illustrates the logical dependencies in method validation.
Caption: Logical flow of bioanalytical method validation.
References
- 1. Quantitative determination of atenolol in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. faa.gov [faa.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. hhs.gov [hhs.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. pharmoutsource.com [pharmoutsource.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Matrix Effects for (S)-Atenolol-d7 in Diverse Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of matrix effects for the deuterated internal standard (S)-Atenolol-d7 across various biological fluids. The data and protocols presented herein are essential for developing robust and accurate bioanalytical methods for the quantification of atenolol.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for matrix effects in quantitative mass spectrometry. However, the extent of these effects can vary significantly between different biological matrices, necessitating a thorough evaluation during method development.
Quantitative Data Summary
The following table summarizes the reported matrix effects and recovery for atenolol and its deuterated analogue in different biological fluids. It is important to note that the data are collated from various studies and may not be directly comparable due to differences in experimental conditions. However, they provide valuable insights into the relative challenges associated with each matrix.
| Biological Fluid | Analyte | Internal Standard | Matrix Effect (%) | Recovery (%) | Reference |
| Dried Plasma Spots | Atenolol | Not Specified | 65.4 - 79.4 | 62.9 - 81.0 | [1] |
| Human Plasma | Atenolol | Phenazone | Not Quantified | 80 - 100 | [2] |
| Human Milk | Atenolol | Phenazone | Not Quantified | 80 - 100 | [2] |
| Human Urine | General Micropollutants | Various SIL-IS | Highly Variable and Severe Signal Suppression | Poor Apparent Recoveries | [3] |
Note: A matrix effect value of 100% indicates no effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. The variability in urine matrix composition often leads to significant and unpredictable matrix effects[3][4]. While specific data for this compound in urine and saliva from a single comparative study is limited in the public domain, the general principles of matrix effect evaluation remain applicable.
Experimental Protocols
A standardized approach to evaluating matrix effects is crucial for reliable bioanalytical method development. The post-extraction addition method is a widely accepted 'golden standard' for the quantitative assessment of matrix effects[5].
Protocol: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
This protocol outlines the steps to determine the matrix effect for this compound in plasma, urine, and saliva.
1. Preparation of Solutions:
-
Neat Solution (A): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Blank Matrix Extract: Process at least six different lots of blank biological fluid (plasma, urine, or saliva) using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Post-Extraction Spiked Sample (B): Spike the blank matrix extracts with the this compound standard solution to achieve the same final concentration as the neat solution.
2. LC-MS/MS Analysis:
-
Analyze the neat solutions (A) and the post-extraction spiked samples (B) using the developed LC-MS/MS method.
-
Record the peak area responses for this compound in all samples.
3. Calculation of Matrix Factor (MF):
The matrix effect is quantified by calculating the Matrix Factor (MF) as follows:
MF (%) = (Mean Peak Area in Post-Extraction Spiked Sample (B) / Mean Peak Area in Neat Solution (A)) x 100
4. Interpretation of Results:
-
MF = 100%: No matrix effect.
-
MF < 100%: Ion suppression.
-
MF > 100%: Ion enhancement.
The coefficient of variation (CV%) of the matrix factor across the different lots of the biological fluid should be calculated to assess the variability of the matrix effect. A CV% of ≤15% is generally considered acceptable.
Visualizations
Atenolol's Mechanism of Action: Signaling Pathway
Atenolol is a selective β1-adrenergic receptor antagonist.[6][7] Its primary therapeutic effect is the blockage of norepinephrine and epinephrine from binding to β1-receptors in the heart muscle.[6][7] This action leads to a reduction in heart rate, cardiac contractility, and blood pressure.[6]
Caption: Atenolol's antagonistic action on the β1-adrenergic receptor signaling cascade.
Experimental Workflow for Matrix Effect Evaluation
The following diagram illustrates the logical flow of the post-extraction addition method for assessing matrix effects.
Caption: Workflow for the quantitative evaluation of matrix effects using the post-extraction addition method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dmbj.org.rs [dmbj.org.rs]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
Safety Operating Guide
Safe Disposal of (S)-Atenolol-d7 in a Laboratory Setting
For immediate release: This document provides comprehensive guidance on the proper disposal procedures for (S)-Atenolol-d7, a deuterated analog of the beta-blocker atenolol, intended for use by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining laboratory safety and ensuring environmental compliance.
Due to conflicting safety data sheet (SDS) information, with some sources indicating potential hazards including carcinogenicity and reproductive toxicity, this compound should be handled and disposed of as a hazardous pharmaceutical waste.[1][2] A conservative approach is recommended to ensure the highest level of safety for laboratory personnel and the environment.
Waste Classification and Handling
All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste.[3][4] Segregation of this waste from non-hazardous laboratory trash is mandatory to prevent cross-contamination and ensure proper disposal.[3]
Disposal Procedures for this compound Waste
The following step-by-step procedures should be followed for the different types of waste generated during research activities involving this compound.
1. Unused or Expired this compound (Solid and Solutions):
-
Do not dispose of this compound down the drain or in regular trash.[5] The environmental impact of atenolol, while considered low, necessitates proper disposal to avoid aquatic contamination.[6][7][8][9]
-
Collect all unused or expired solid this compound and its solutions in a designated, properly labeled, and sealed hazardous waste container.[5][10]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.[5][10]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[10]
-
Arrange for pickup and disposal by a certified hazardous waste contractor, following your institution's established procedures.[4][11] Incineration at a licensed facility is the preferred method for pharmaceutical waste.[4][12]
2. Contaminated Laboratory Materials:
-
This category includes items such as gloves, pipette tips, bench paper, and other disposable materials that have come into contact with this compound.
-
Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container.
-
Ensure the container is sealed to prevent the release of any residual powder or liquid.
-
Dispose of this container through your institution's hazardous waste management program.
3. Empty Containers:
-
Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste in a designated container for liquid waste.
-
After triple-rinsing, deface or remove the original label from the container.
-
The decontaminated container may then be disposed of in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Atenolol Acute Oral Toxicity (LD50, Rat) | 2000 mg/kg | [2] |
| Atenolol Acute Oral Toxicity (LD50, Mouse) | 2000 mg/kg | [2] |
| Atenolol Predicted Environmental Concentration (PEC) in Surface Water | 0.49 µg/L | [7] |
| Atenolol Predicted No Effect Concentration (PNEC) | 148 µg/L | [7] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices and regulatory guidelines for hazardous and pharmaceutical waste. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Visual Guide: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. needle.tube [needle.tube]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. Environmental risk assessment of human pharmaceuticals in the European Union: A case study with the β-blocker atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astrazeneca.com [astrazeneca.com]
- 8. Investigating the biological degradation of the drug β-blocker atenolol from wastewater using the SBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Comprehensive Safety and Handling Guide for (S)-Atenolol-d7
This guide provides essential safety, handling, and disposal information for (S)-Atenolol-d7, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and maintaining product integrity.
Hazard Identification and Emergency Overview
This compound is a deuterated analog of Atenolol used as an internal standard in analytical and clinical research. While specific data for the deuterated form is limited, the safety profile is based on the parent compound, (±)-Atenolol.
GHS Hazard Statements:
Precautionary Statements:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]
-
P260 & P263: Do not breathe dust or mists, and avoid contact during pregnancy and nursing.[1][2]
-
P264 & P270: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2][3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4][5] | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber).[4][6] Long-sleeved lab coat. | Prevents direct skin contact. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4][7] If dust is generated, a NIOSH-approved N95 (or better) particulate respirator should be used.[8] | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Follow these procedural steps to ensure safe handling from receipt to disposal.
Step 1: Receiving and Preparation
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][7]
-
Prepare all necessary equipment, including PPE, weighing materials, and solvents, within the designated workspace.
Step 2: Weighing and Solution Preparation
-
This compound is typically supplied as a solid.[9] Handle carefully to avoid generating dust.[6][7]
-
Use anti-static measures when handling the powder.[1]
-
For solution preparation, dissolve the solid in an appropriate solvent. (±)-Atenolol is soluble in Dimethyl formamide (DMF), DMSO, and ethanol.[10]
-
If preparing aqueous solutions, note that the solubility of the parent compound in PBS (pH 7.2) is approximately 1 mg/mL.[10] Aqueous solutions are not recommended for storage beyond one day.[10]
Step 3: Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][7]
-
Keep the material locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4][7]
-
Recommended storage temperatures vary. For long-term stability (≥4 years), store at -20°C.[9][10] Short-term storage at 2-8°C is also cited.[8]
Emergency and First Aid Procedures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] If irritation persists, seek medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water and soap. Remove all contaminated clothing and shoes.[3] |
| Ingestion | Do NOT induce vomiting.[3] Wash out mouth with water and call a poison center or physician immediately.[3] |
| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][5] |
Disposal Plan
Chemical waste must be handled and disposed of according to institutional and governmental regulations.
-
Chemical Waste: this compound and any contaminated materials must not be disposed of with household garbage or into the sewage system.[1]
-
Disposal Route: Dispose of the waste material through a licensed and accredited waste disposal contractor.
-
Packaging: Uncleaned containers should be treated as hazardous waste and disposed of according to official regulations.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for (±)-Atenolol, which should be considered relevant for its deuterated analog.
Table 1: Toxicological Data
| Metric | Value | Species | Reference |
| LD50 (Oral) | 2 g/kg | Mouse | [1] |
| LD50 (Oral) | >2 g/kg | Rat | [1] |
| TDLO (Oral) | 16 mg/kg | Woman | [1] |
| TDLO (Oral) | 10,204 µg/kg | Man | [1] |
Table 2: Solubility Data for (±)-Atenolol
| Solvent | Approximate Solubility | Reference |
| Dimethyl formamide (DMF) | 20 mg/mL | [10] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [10] |
| Ethanol | 5 mg/mL | [10] |
| PBS (pH 7.2) | 1 mg/mL | [10] |
Visualized Workflows and Relationships
The following diagrams illustrate the safe handling workflow and the logical relationship between hazard identification and mitigation strategies.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical relationship between identified hazards and corresponding mitigation strategies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. kmpharma.in [kmpharma.in]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Atenolol-d7 analytical standard 1202864-50-3 [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
